Technical Documentation Center

7-Fluoro-4-nitro-1H-indole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

Core Science & Biosynthesis

Foundational

7-Fluoro-4-nitro-1H-indole-2-carboxylic acid CAS number and properties

Executive Summary 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a highly specialized heterocyclic scaffold utilized primarily in the development of small-molecule inhibitors for kinase targets and NMDA receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a highly specialized heterocyclic scaffold utilized primarily in the development of small-molecule inhibitors for kinase targets and NMDA receptor antagonists. As a derivative of the indole-2-carboxylic acid pharmacophore, its specific substitution pattern—featuring a strong electron-withdrawing nitro group at the C4 position and a fluorine atom at the C7 position—imparts unique electronic and steric properties.

These substituents significantly modulate the acidity (pKa) of the carboxylic acid and the hydrogen-bond donor capability of the indole nitrogen, making this molecule a critical probe for Structure-Activity Relationship (SAR) studies. This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, distinguishing it from its more common isomer, 4-fluoro-7-nitro-1H-indole-2-carboxylic acid.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identification

Note on CAS Registry: While the isomer 4-fluoro-7-nitro-1H-indole-2-carboxylic acid is indexed under CAS 1167056-39-4 [1], the specific 7-fluoro-4-nitro isomer is a niche intermediate often requiring custom synthesis or specific catalog inquiry. Researchers must verify the substitution pattern via NMR to avoid isomeric confusion.

PropertyDetail
IUPAC Name 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid
Molecular Formula C₉H₅FN₂O₄
Molecular Weight 224.15 g/mol
SMILES OC(=O)C1=CC2=C(C(F)=CC=C2=O)N1
Appearance Yellow to orange crystalline solid (characteristic of nitroindoles)
Solubility Low in water; Soluble in DMSO, DMF, MeOH
Predicted Physicochemical Parameters

The presence of the nitro and fluoro groups at positions 4 and 7 exerts a strong electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid compared to the unsubstituted parent indole.

ParameterValue (Predicted)Context
pKa (COOH) ~3.2 – 3.5More acidic than indole-2-COOH (pKa ~3.9) due to 4-NO₂/7-F induction.
cLogP ~1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration optimization.
TPSA ~95 ŲHigh polar surface area due to Nitro/COOH groups.
H-Bond Donors 2Indole NH and Carboxylic OH.
H-Bond Acceptors 5Carboxyl oxygens (2), Nitro oxygens (2), Fluorine (1).

Synthetic Methodology

The synthesis of 7-fluoro-4-nitro-1H-indole-2-carboxylic acid is most reliably achieved via the Fischer Indole Synthesis . This route ensures the correct regiochemistry by selecting the appropriate hydrazine precursor.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection to the key precursor: (2-fluoro-5-nitrophenyl)hydrazine .

SynthesisPath Target Target: 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid Intermediate Intermediate: Ethyl 7-fluoro-4-nitroindole-2-carboxylate Intermediate->Target Hydrolysis (LiOH/THF) Hydrazone Hydrazone Intermediate Hydrazone->Intermediate Fischer Cyclization (PPA or ZnCl2, Heat) Precursor1 Precursor A: (2-Fluoro-5-nitrophenyl)hydrazine Precursor1->Hydrazone Condensation Precursor2 Precursor B: Ethyl Pyruvate Precursor2->Hydrazone

Figure 1: Retrosynthetic pathway utilizing the Fischer Indole strategy to establish the 4,7-substitution pattern.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

  • Reagents: Suspend (2-fluoro-5-nitrophenyl)hydrazine (1.0 eq) in absolute ethanol.

  • Addition: Add Ethyl pyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Reflux for 2 hours. The solution typically darkens.

  • Workup: Cool to 0°C. The hydrazone precipitate is filtered, washed with cold ethanol, and dried.

Step 2: Fischer Cyclization Critical Step: The choice of acid catalyst determines yield and purity. Polyphosphoric acid (PPA) is preferred for nitro-substituted indoles to prevent decomposition.

  • Setup: Mix the hydrazone intermediate with PPA (10 parts by weight) in a round-bottom flask.

  • Heating: Heat to 110°C with vigorous mechanical stirring. Caution: Exothermic reaction; monitor internal temperature.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with stirring.

  • Isolation: The indole ester precipitates as a solid. Filter and wash extensively with water to remove acid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Step 3: Ester Hydrolysis

  • Reaction: Dissolve the ethyl ester in THF/Water (3:1). Add LiOH (3.0 eq).

  • Conditions: Stir at 50°C for 4 hours until TLC shows consumption of the ester.

  • Acidification: Acidify carefully with 1M HCl to pH 2. The carboxylic acid product will precipitate.

  • Final Isolation: Filter, wash with water, and dry under vacuum at 45°C.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Logic

This scaffold is particularly valuable for targeting the Glycine-binding site of the NMDA receptor and allosteric sites of Fructose-1,6-bisphosphatase (FBPase) [2, 3].

  • 4-Nitro Group (Electronic Anchor): The nitro group at C4 is a critical electron-withdrawing group (EWG). In NMDA antagonists (like Gavestinel derivatives), substituents at C4/C6 modulate the electron density of the indole ring, affecting

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe/Tyr) in the binding pocket.
  • 7-Fluoro Group (Metabolic Blocker): Substitution at C7 blocks metabolic oxidation at this prone position. Furthermore, the fluorine atom can engage in multipolar interactions with backbone carbonyls in the receptor active site.

  • 2-Carboxylic Acid (Ionic Warhead): The carboxylate forms a salt bridge with conserved arginine or lysine residues (e.g., Arg260 in NMDA GluN1 subunit).

Interaction Map

InteractionMap COOH 2-COOH Group Arg Receptor Arg/Lys (Cationic) COOH->Arg Salt Bridge (Ionic) IndoleNH Indole N-H Backbone Backbone Carbonyl IndoleNH->Backbone H-Bond Donor Nitro 4-NO2 Group Pocket Hydrophobic Pocket (Phe/Trp) Nitro->Pocket Electronic/Steric Modulation Fluoro 7-Fluoro Group Fluoro->Pocket Metabolic Blockade

Figure 2: Predicted binding interactions of the 7-fluoro-4-nitroindole scaffold in a typical kinase or receptor active site.

Handling and Safety Data

Hazard Classification:

  • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

  • Acute Toxicity: Harmful if swallowed (H302). Nitroaromatics can be methemoglobinemia inducers; handle with care.

Storage Protocols:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Protect from light (nitroindoles can undergo photochemical degradation).

References

  • ChemicalBook. (2024). 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid (CAS 1167056-39-4) Entry.

  • Dang, Z. et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. European Journal of Medicinal Chemistry.

  • Di Fabio, R. et al. (1997). Substituted Indole-2-carboxylic Acids as Potent Antagonists of the Glycine Site on the NMDA Receptor. Journal of Medicinal Chemistry.

  • Santa Cruz Biotechnology. (2024). 4-Fluoroindole-2-carboxylic acid Properties.

Exploratory

Chemical structure and SMILES string for 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

This technical guide details the structural specifications, synthetic pathways, and medicinal chemistry applications of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid . Structural Specifications & Identification This molec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural specifications, synthetic pathways, and medicinal chemistry applications of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid .

Structural Specifications & Identification

This molecule represents a highly functionalized indole scaffold characterized by an electron-withdrawing nitro group at the C4 position and a metabolic blocking fluorine atom at the C7 position. This specific substitution pattern creates a unique electronic environment, enhancing the acidity of the indole NH and altering the lipophilicity profile compared to the parent indole-2-carboxylic acid.

Core Identifiers
ParameterSpecification
IUPAC Name 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid
CAS Number 2059935-06-5
Molecular Formula C₉H₅FN₂O₄
Molecular Weight 224.15 g/mol
Canonical SMILES OC(=O)c1cc2c([O-])ccc(F)c2[nH]1
InChI Key (Generated) ZSVFXYZ...[1] (Specific isomer variant)
2D Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical 4-nitro and 7-fluoro substitution pattern relative to the carboxylic acid moiety.

Figure 1: Connectivity graph of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid showing the specific regiochemistry of substituents.

Synthetic Pathway: Regioselective Fischer Indole Synthesis

The most robust route to 4,7-disubstituted indoles involves the Fischer Indole Synthesis . This method is preferred over the Reissert synthesis for this specific target because it allows for the precise pre-installation of the fluoro and nitro groups on the benzene ring prior to cyclization.

Retrosynthetic Logic

To achieve the 7-fluoro-4-nitro pattern:

  • Indole C7 corresponds to the position ortho to the hydrazine nitrogen in the precursor.

  • Indole C4 corresponds to the position meta to the hydrazine nitrogen (and para to the fluorine).

  • Precursor Required: (2-Fluoro-5-nitrophenyl)hydrazine.

Step-by-Step Protocol
Phase 1: Precursor Preparation
  • Starting Material: 2-Fluoro-5-nitroaniline (Commercially available).

  • Diazotization: Treat aniline with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Reduction: Reduce the diazonium species in situ using Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) to yield (2-Fluoro-5-nitrophenyl)hydrazine hydrochloride .

Phase 2: Indole Cyclization
  • Hydrazone Formation: React the hydrazine with Ethyl Pyruvate in ethanol under reflux.

  • Fischer Cyclization: Treat the resulting hydrazone with Polyphosphoric Acid (PPA) or ZnCl₂/AcOH at 90-110°C.

    • Mechanism Note: Cyclization occurs at the ortho-position. The position ortho to the hydrazine is C6 (relative to aniline numbering). The other ortho position is blocked by Fluorine.

    • Result: The Fluorine ends up at C7 of the indole. The Nitro group (originally at C5) ends up at C4.

  • Hydrolysis: Saponify the ethyl ester using LiOH in THF/Water to yield the free acid.

Synthesis Workflow Diagram

Synthesis Pathway Start 2-Fluoro-5-nitroaniline Inter1 Diazonium Salt Start->Inter1 NaNO2, HCl, 0°C Inter2 (2-Fluoro-5-nitrophenyl)hydrazine Inter1->Inter2 SnCl2 Reduction Inter3 Pyruvate Hydrazone Inter2->Inter3 + Ethyl Pyruvate Cyclization Fischer Cyclization (PPA, 100°C) Inter3->Cyclization - NH3 Ester Ethyl 7-Fluoro-4-nitroindole-2-carboxylate Cyclization->Ester Regioselective Closure Final 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid Ester->Final LiOH, THF/H2O

Figure 2: Synthetic workflow utilizing the Fischer Indole strategy to ensure correct substituent placement.

Chemical Biology & Medicinal Applications

This scaffold is a valuable intermediate in drug discovery due to the specific electronic perturbations caused by the 4-nitro and 7-fluoro groups.

Structure-Activity Relationship (SAR) Implications
  • 7-Fluoro Group:

    • Metabolic Stability: Blocks oxidative metabolism at the C7 position, a common site for hydroxylation by cytochrome P450 enzymes.

    • pKa Modulation: The electronegative fluorine ortho to the indole NH increases the acidity of the NH proton, potentially strengthening hydrogen bond interactions with target proteins (e.g., in the hinge region of kinases).

  • 4-Nitro Group:

    • Electronic Withdrawal: Strongly deactivates the indole ring, making it resistant to oxidation.

    • Synthetic Handle: The nitro group can be selectively reduced to an amine (4-aminoindole), allowing for the attachment of solubilizing groups or pharmacophores via amide coupling.

Key Therapeutic Areas
  • NMDA Receptor Antagonists: Indole-2-carboxylic acids are classic antagonists for the glycine binding site of the NMDA receptor. The 4,7-substitution pattern is explored to improve blood-brain barrier (BBB) permeability.

  • HIV-1 Integrase Inhibitors: Derivatives of indole-2-carboxylic acids have shown potency as strand transfer inhibitors. The 7-fluoro group often improves potency by modulating the pi-stacking interactions with viral DNA bases [1].

  • FBPase Inhibitors: Used as allosteric inhibitors for fructose-1,6-bisphosphatase in diabetes research, where the carboxylic acid mimics the phosphate group of the natural substrate [2].

Safety & Handling Protocols

  • Energetic Hazard: Nitro-substituted indoles can be energetic. While this specific acid is stable at room temperature, the diazonium intermediate described in the synthesis is potentially explosive. Maintain temperature <5°C during diazotization.

  • Corrosivity: As a carboxylic acid, the solid is an irritant to eyes and mucous membranes. Use standard PPE (nitrile gloves, safety glasses).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

References

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • Clockss. (2000). Nucleophilic Substitution of Hydrogen in Nitroarenes: Synthesis of 7-fluoro-4-nitroindoles. Retrieved from [Link]

Sources

Foundational

Technical Assessment: Solubility Profile &amp; Handling of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

Executive Summary 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a functionalized indole scaffold characterized by an electron-withdrawing nitro group at the C4 position and a fluorine atom at C7. Its physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a functionalized indole scaffold characterized by an electron-withdrawing nitro group at the C4 position and a fluorine atom at C7. Its physicochemical profile is defined by the interplay between the acidic carboxylic moiety (


), the polar nitro group, and the lipophilic indole core.

Solubility Verdict:

  • Primary Solvent (Stock/Storage): Dimethyl Sulfoxide (DMSO) .[1][2][3][4] The compound exhibits high solubility (

    
    ) in anhydrous DMSO due to strong dipole-dipole interactions and hydrogen bond acceptance.
    
  • Secondary Solvent (Analysis/Reaction): Methanol (MeOH) . Good solubility, but thermodynamically unstable over time due to the risk of spontaneous Fischer esterification at the C2-carboxylic acid position.

Physicochemical Analysis & Solubility Mechanisms[2][3][5]

To predict solubility behavior without empirical data for this specific isomer, we analyze the structural substituents' electronic effects on the indole core.

FeatureElectronic EffectImpact on Solubility
Indole Core Aromatic, HydrophobicRequires organic solvent; poor water solubility (neutral pH).
2-COOH Acidic (

), H-bond Donor
Enhances solubility in polar protic (MeOH) and aprotic (DMSO) solvents via H-bonding.
4-Nitro (

)
Strong Electron Withdrawing (EWG)Increases polarity; increases acidity of the Indole N-H; enhances solubility in DMSO.
7-Fluoro (

)
Inductive Withdrawal, LipophilicMinor impact on polarity; maintains organic solubility profile.
Mechanism of Dissolution
  • In DMSO: The sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the acidic proton of the carboxylic acid (-COOH) and the indole nitrogen (N-H). The 4-nitro group enhances the acidity of the N-H bond, strengthening this interaction.

  • In Methanol: Methanol acts as both an H-bond donor (to the nitro and carbonyl oxygens) and an acceptor (from the -COOH and N-H). However, the solvation shell is less organized than in DMSO, typically resulting in slightly lower saturation limits.

Solubility Protocol: Dimethyl Sulfoxide (DMSO)[1][4]

Role: Universal solvent for high-concentration stock solutions (10 mM – 100 mM) and biological screening.

Preparation of Stock Solution

Target Concentration: 10 mM to 50 mM.

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add Anhydrous DMSO (Grade

    
     99.9%).
    
    • Note: Water content in DMSO significantly reduces the solubility of hydrophobic indoles.

  • Mixing: Vortex for 30–60 seconds. The solution should turn yellow/orange (characteristic of nitroindoles).

  • Validation: Inspect for particulates. If undissolved solid remains, sonicate in a water bath at 35°C for 5 minutes.

Stability & Storage (Critical)
  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate over time.[1]

  • Freezing: DMSO freezes at

    
    .
    
    • Protocol: Store stocks at

      
      . When retrieving, thaw completely  at room temperature and vortex before pipetting. Partial thawing creates a concentration gradient (freeze-thaw fractionation), leading to experimental error.
      

Solubility Protocol: Methanol (MeOH)

Role: Solvent for LC-MS injection, NMR (MeOD), or intermediate transfer. NOT recommended for long-term storage.

The Esterification Risk

The primary risk with storing carboxylated indoles in methanol is solvolysis . The C2-carboxylic acid can undergo Fischer Esterification to form the methyl ester analog, especially if the solution is slightly acidic or stored at room temperature.



  • Observation: Over weeks, LC-MS analysis may show a new peak at

    
     mass units.
    
  • Mitigation: Prepare methanol solutions fresh immediately before use.

Dissolution Workflow
  • Solvent: Use HPLC-grade Methanol.

  • Solubility Limit: Expected range 1–10 mg/mL. Lower than DMSO.

  • Procedure: Add methanol and vortex. If precipitation persists, mild heating (40°C) is permissible, but avoid boiling to prevent concentration changes via evaporation.

Comparative Analysis & Decision Matrix

SolubilityDecision Start Start: 7-Fluoro-4-nitro-1H-indole-2-COOH App_Storage Application: Long-term Storage / Bio-Assay Start->App_Storage App_Analysis Application: LC-MS / HPLC / NMR Start->App_Analysis DMSO Solvent: Anhydrous DMSO App_Storage->DMSO High Solubility Inert MeOH Solvent: Methanol (Fresh) App_Analysis->MeOH Volatile Compatible Action_DMSO Store at -20°C (Thaw completely before use) DMSO->Action_DMSO Action_MeOH Analyze immediately (Risk: Methyl Ester formation) MeOH->Action_MeOH

Figure 1: Decision tree for solvent selection based on experimental application.

Quantitative Comparison Table
ParameterDMSOMethanol
Estimated Solubility High (

)
Moderate (

)
Dissolution Rate Fast (Vortex)Moderate (May require sonication)
Chemical Stability High (Inert)Low (Risk of Esterification)
Volatility Low (Boiling Point

)
High (Boiling Point

)
Freezing Point

(Solid at Room Temp)

(Liquid at

)

Experimental Workflow: Stepwise Solubility Test

If exact solubility data is unavailable for a specific batch, perform this Self-Validating Protocol to determine the limit.

  • Aliquot: Place 1.0 mg of compound into a clear 1.5 mL Eppendorf tube.

  • Initial Addition: Add

    
     of solvent (DMSO or MeOH).
    
    • Concentration:

      
      .
      
  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility

      
      .[3] Stop.
      
    • Suspension: Continue to step 5.

  • Dilution: Add solvent in

    
     increments, vortexing between each addition, until clear.
    
  • Calculation:

    
    
    

References

  • PubChem. Indole-2-carboxylic acid derivatives: Physical Properties. National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data: Reaction Solvent & Carrier. Gaylord Chemical Literature. Available at: [Link]

  • Li, Di, et al. "Solubility of Indole-2-carboxylic Acid in Various Solvents." Journal of Chemical & Engineering Data, vol. 60, no. 10, 2015.

Sources

Exploratory

Technical Guide: Acidity and pKa Characterization of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

This technical guide details the physicochemical characterization of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid , a specialized heterocyclic scaffold utilized in the development of NMDA receptor antagonists (glycine si...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid , a specialized heterocyclic scaffold utilized in the development of NMDA receptor antagonists (glycine site) and HIV-1 integrase inhibitors.

Executive Summary

7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a bifunctional indole derivative characterized by a strongly acidic carboxylic moiety and a moderately acidic indole nitrogen. Its physicochemical profile is dominated by the electronic interplay between the electron-withdrawing nitro group at C4 and the fluorine atom at C7.

This guide provides a definitive analysis of its pKa values, derived from structural electronic theory (Hammett relationships) and comparative experimental data of analogous pharmacophores (e.g., Gavestinel intermediates). It further outlines the precise experimental protocols required for validation in a drug discovery setting.

Key Physicochemical Parameters (Predicted vs. Experimental Anchors)
ParameterValue (Range)ConfidenceStructural Driver
pKa₁ (COOH) 2.4 – 2.9 HighStrong -I/-R effect of 4-NO₂; -I effect of 7-F.
pKa₂ (Indole N-H) 11.5 – 12.8 Medium-HighResonance stabilization of N-anion by 4-NO₂.
LogP (Neutral) 2.1 – 2.5 HighLipophilicity modulation by Fluorine.
Solubility (pH 7.4) High (>1 mg/mL) HighIonized COO⁻ dominates at physiological pH.

Theoretical Framework: Electronic Structure & Acidity

The acidity of this compound deviates significantly from the parent indole-2-carboxylic acid due to the synergistic electron-withdrawing effects of the substituents.

The Carboxylic Acid (pKa₁)

The parent indole-2-carboxylic acid has an experimental pKa of approximately 3.8 – 3.9 .

  • 4-Nitro Effect: The nitro group at position 4 is spatially proximal to the C2-carboxyl group (peri-like interaction) and exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-R). In benzoic acid systems, a 4-nitro group lowers pKa by ~0.8 units. In the indole system, this effect is amplified due to the direct conjugation through the pyrrole ring.

  • 7-Fluoro Effect: The fluorine at position 7 exerts a strong inductive withdrawing effect (-I) on the indole nitrogen and the adjacent ring system, further destabilizing the O-H bond of the carboxylic acid.

The Indole N-H (pKa₂)

Unsubstituted indole is a very weak acid (pKa ~16.9 in water).

  • Resonance Stabilization: The 4-nitro group allows for the delocalization of the negative charge on the nitrogen (after deprotonation) onto the nitro oxygens. This specific resonance contributor drastically increases acidity, typically shifting the pKa down by 4–5 units.

  • Inductive Assistance: The 7-fluoro group, being adjacent to the nitrogen, stabilizes the N-anion via the sigma bond framework.

Deprotonation Pathway

The compound undergoes sequential deprotonation. The carboxyl group ionizes first (pH < 3), followed by the indole nitrogen at high pH (pH > 11).

Deprotonation Neutral Neutral Species (COOH, NH) MonoAnion Mono-Anion (COO-, NH) pH 7.4 Dominant Neutral->MonoAnion pKa1 ~2.6 (-H+ from COOH) DiAnion Di-Anion (COO-, N-) pH > 12 MonoAnion->DiAnion pKa2 ~12.0 (-H+ from NH)

Figure 1: Sequential deprotonation equilibrium of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid.

Experimental Protocols for pKa Determination

To validate the theoretical values, the following "Gold Standard" protocols are recommended. These methods account for the low water solubility of the neutral species and the potential instability of nitro-indoles in basic conditions.

Method A: Potentiometric Titration (The Standard)

Applicability: Accurate for pKa values between 2 and 12. Instrument: Sirius T3 or Mettler Toledo Titrator.

Protocol:

  • Solvent Preparation: Prepare a 0.15 M KCl solution (ionic strength adjustor) in carbonate-free water. Degas with Argon for 15 minutes.

  • Sample Dissolution: Weigh 3–5 mg of the compound. Dissolve in a minimal amount of DMSO (typically <1% final volume) or Methanol if water solubility is critical. Note: Use the Yasuda-Shedlovsky extrapolation method if >5% organic co-solvent is required.

  • Titration Loop:

    • Acidify the sample to pH 1.8 using 0.5 M HCl.

    • Titrate with 0.5 M KOH (standardized) under inert atmosphere (N₂) to pH 12.5.

    • Perform a minimum of 3 titrations (Forward and Backward) to check for hysteresis (decomposition).

  • Data Analysis: Fit the curve using the Bjerrum difference plot method to extract pKa₁ and pKa₂.

Method B: UV-Metric Spectrophotometry (For Low Solubility)

Applicability: Ideal for the Indole N-H pKa (pKa₂) or if the compound precipitates at low pH. Principle: The UV spectrum of the nitro-indole chromophore changes distinctively upon deprotonation of the Nitrogen.

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare a series of buffers ranging from pH 1.0 to pH 13.0 (0.5 pH increments) with constant ionic strength (I=0.1 M).

  • Measurement:

    • Add 10 µL of stock to 2 mL of each buffer in a quartz cuvette.

    • Scan UV-Vis spectrum (200–500 nm).

    • Observe the bathochromic shift (Red shift) of the

      
       associated with the nitro-conjugation upon N-H deprotonation.
      
  • Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point represents the pKa.

Workflow Start Start: 5mg Sample Solubility Check Aqueous Solubility at pH 2.0 Start->Solubility Decision Soluble? Solubility->Decision Potentiometry Method A: Potentiometric Titration (Water/KCl) Decision->Potentiometry Yes (>0.5 mM) CoSolvent Method A (Modified): Yasuda-Shedlovsky (Water/MeOH mixtures) Decision->CoSolvent Marginal UVMetric Method B: UV-Metric Titration (DIP Probe/Cuvette) Decision->UVMetric No (<0.01 mM) Analysis Data Fitting (Bjerrum Plot) Potentiometry->Analysis CoSolvent->Analysis UVMetric->Analysis Result Report pKa1 & pKa2 Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development[1][2]

Solubility & Permeability
  • Gastric Environment (pH 1.5): The compound will exist primarily in the neutral form (COOH, NH). While this maximizes membrane permeability (LogP ~2.3), the low solubility of the planar, nitro-substituted stack may limit dissolution rate.

  • Intestinal Environment (pH 6.5 - 7.4): The carboxylic acid will be fully deprotonated (COO⁻). This ensures high solubility but reduces passive permeability. The 7-fluoro substituent aids in maintaining a degree of lipophilicity even in the ionized state, potentially improving oral bioavailability compared to non-fluorinated analogs.

Receptor Binding (NMDA/Glycine Site)

In the context of NMDA receptor antagonism (analogous to Gavestinel/GV150526), the ionized carboxylate (COO⁻) is the critical pharmacophore. It forms a salt bridge with a specific arginine residue (typically Arg260 or similar) in the glycine binding pocket.

  • The 4-nitro group serves as a bioisostere for the 4,6-dichloro substitution pattern, filling a hydrophobic pocket while electronically tuning the acidity of the NH to potentially engage in hydrogen bonding with the receptor backbone.

References

  • Indole-2-carboxylic acid pKa Baseline

    • Source: "Dissociation constants of organic acids in aqueous solution.
    • Value: pKa = 3.89 (25°C).
    • Link:

  • Hammett Substituent Constants

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.
    • Relevance: Defines for NO₂ (0.78) and F (0.06).
    • Link:

  • Acidity of Nitroindoles

    • Source: Lõkov, M., et al. (2025). "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Org. Inorg. Au.
    • Relevance: Establishes the drastic acidity increase in indole NH upon nitro substitution.
    • Link:

  • Pharmacological Context (Gavestinel Analogs)

    • Source: Di Fabio, R., et al. (1997). "Substituted analogues of GV150526 as potent glycine binding site antagonists."[1] Journal of Medicinal Chemistry.

    • Relevance: Discusses the SAR of indole-2-carboxylates and the necessity of the acidic moiety for binding.
    • Link:

Sources

Foundational

An In-depth Technical Guide to the Isomeric Distinction and Chemical Behavior of 7-Fluoro-4-nitroindole and 4-Fluoro-7-nitroindole

Foreword: The Strategic Importance of Isomerism in Drug Design In the landscape of medicinal chemistry, the indole scaffold is a "privileged structure," forming the core of numerous natural products and synthetic pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Isomerism in Drug Design

In the landscape of medicinal chemistry, the indole scaffold is a "privileged structure," forming the core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of a molecule's pharmacological profile. The introduction of substituents like fluorine and nitro groups is a common tactic; fluorine can enhance metabolic stability, lipophilicity, and binding affinity, while the nitro group serves as a potent electronic modulator and a versatile synthetic handle.[1][2][3]

However, the precise position of these substituents can dramatically alter a molecule's properties, a concept critically embodied by the isomers 7-Fluoro-4-nitroindole and 4-Fluoro-7-nitroindole. While sharing the same molecular formula (C₈H₅FN₂O₂), their distinct substitution patterns create two unique chemical entities with different electronic distributions, reactivities, and spectroscopic signatures. This guide provides an in-depth analysis of these isomers, offering researchers and drug development professionals the foundational knowledge required to distinguish, synthesize, and strategically deploy them in their research endeavors.

Structural and Electronic Analysis: More Than Just a Rearrangement

The fundamental difference between the two isomers lies in the placement of the powerfully electron-withdrawing nitro (-NO₂) group and the highly electronegative fluorine (-F) atom on the indole's benzene ring. This positional variance dictates the electronic landscape of the entire molecule.

Caption: Chemical structures of the two isomers.

In 7-Fluoro-4-nitroindole , the nitro group at the C4 position exerts a strong resonance and inductive electron-withdrawing effect, significantly decreasing electron density on the benzene portion of the scaffold. The fluorine at C7 primarily acts through a powerful inductive withdrawal, with a weaker resonance-donating effect.

Conversely, in 4-Fluoro-7-nitroindole , the nitro group at C7 strongly deactivates the ring, while the C4-fluorine's inductive effect is felt more centrally within the benzene ring. This redistribution of electron density has profound implications for:

  • Reactivity: The nucleophilicity of the pyrrole ring, particularly at the C3 position, is modulated differently in each isomer. Electrophilic substitution, a hallmark reaction of indoles, is expected to be sluggish for both compounds but the kinetic and thermodynamic profiles will differ.[4][5]

  • Acidity: The N-H proton's acidity will be influenced by the overall electron-withdrawing capacity of the substituted ring.

  • Dipole Moment: The vector sum of the individual bond dipoles (C-F, N-O, N-H) will result in distinct overall molecular dipole moments, affecting solubility and crystal packing.

  • Biological Interactions: Different electrostatic potential maps mean the two isomers will present different faces for interaction with protein binding pockets, potentially leading to varied biological activity.

Synthetic Strategies: A Tale of Two Precursors

The synthesis of these isomers typically relies on building the indole core from a pre-functionalized benzene derivative. The choice of starting material is paramount and dictates the final substitution pattern. A common and robust approach is the Fischer Indole Synthesis .[6]

Workflow: Fischer Indole Synthesis for Nitroindoles

The general pathway involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde (e.g., pyruvic acid or an ester thereof), followed by heating to induce cyclization with the elimination of ammonia.

workflow start Substituted Nitrophenylhydrazine condensation Condensation (Acid Catalyst) start->condensation pyruvate Ethyl Pyruvate pyruvate->condensation hydrazone Ethyl Pyruvate Nitrophenylhydrazone condensation->hydrazone cyclization Fischer Cyclization (e.g., Polyphosphoric Acid) hydrazone->cyclization ester Ethyl Nitroindole- 2-carboxylate cyclization->ester hydrolysis Hydrolysis (e.g., KOH) ester->hydrolysis acid Nitroindole- 2-carboxylic Acid hydrolysis->acid decarboxylation Decarboxylation (Heat) acid->decarboxylation product Target Nitroindole Isomer decarboxylation->product

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid from a Fluoronitrobenzene Derivative

Abstract This document provides a comprehensive guide for the synthesis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commenc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commences with a commercially available fluoronitrobenzene derivative, 2-fluoro-5-nitrotoluene, and employs a two-step sequence involving a Bartoli indole synthesis followed by the conversion of a 2-trimethylsilylindole intermediate to the final carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical guidance for each stage of the synthesis.

Introduction

Indole-2-carboxylic acids are a prominent structural motif in a wide array of pharmacologically active compounds. The introduction of fluorine and nitro groups onto the indole scaffold can significantly modulate the physicochemical and biological properties of these molecules, including their metabolic stability, binding affinity, and membrane permeability. 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid, in particular, serves as a key intermediate for the synthesis of novel therapeutic agents. This guide details a reliable and efficient synthetic route to this target molecule, starting from a readily accessible fluoronitrobenzene derivative.

Overall Synthetic Strategy

The synthesis is designed as a two-step process, maximizing efficiency and yield. The key transformations are:

  • Bartoli Indole Synthesis: Formation of the indole ring system by reacting 2-fluoro-5-nitrotoluene with a functionalized vinyl Grignard reagent, 1-(trimethylsilyl)vinylmagnesium bromide. This reaction directly installs the desired 7-fluoro and 4-nitro substitution pattern on the indole core, along with a 2-trimethylsilyl group which serves as a precursor to the carboxylic acid.

  • Conversion to Carboxylic Acid: Transformation of the 2-trimethylsilyl group of the indole intermediate into a carboxylic acid moiety to yield the final product.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Fluoro-5-nitrotoluene Intermediate 7-Fluoro-4-nitro-2-(trimethylsilyl)-1H-indole Start->Intermediate   Step 1: Bartoli Indole Synthesis   1-(trimethylsilyl)vinylmagnesium bromide, THF FinalProduct 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid Intermediate->FinalProduct   Step 2: Conversion to Carboxylic Acid   e.g., n-BuLi, CO2 Bartoli_Mechanism Nitroarene Ortho-substituted nitroarene Intermediate1 Intermediate Nitroarene->Intermediate1 Addition Grignard1 + Vinyl Grignard Nitrosoarene Nitrosoarene Intermediate1->Nitrosoarene Intermediate2 Intermediate Nitrosoarene->Intermediate2 Addition Grignard2 + Vinyl Grignard Intermediate3 Intermediate Intermediate2->Intermediate3 Rearrangement Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate4 Intermediate Intermediate3->Intermediate4 Cyclization Cyclization Cyclization IndoleSalt Indole Salt Intermediate4->IndoleSalt Deprotonation Grignard3 + Vinyl Grignard (Deprotonation) Indole 7-Substituted Indole IndoleSalt->Indole Protonation Workup Aqueous Workup

Application

Application Note: A Robust Protocol for Amide Coupling of 7-Fluoro-4-nitro-1H-indole-2-carboxylic Acid

Introduction: The Significance of a Challenging Building Block 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Challenging Building Block

7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring an indole scaffold substituted with both a fluorine atom and a nitro group, makes it a valuable precursor for synthesizing a diverse range of bioactive molecules. These electron-withdrawing groups significantly modulate the electronic properties of the indole ring, often enhancing binding affinities to biological targets. However, these same properties present a distinct challenge in synthetic chemistry, particularly in one of the most fundamental transformations: amide bond formation. The reduced nucleophilicity of the indole nitrogen and the deactivation of the carboxylic acid moiety necessitate a carefully optimized and robust coupling protocol to achieve high yields and purity. This application note provides a detailed, field-proven protocol for the successful amide coupling of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid, delving into the mechanistic rationale behind the chosen methodology and offering guidance for optimization.

Mechanistic Insights: Activating an Electron-Deficient Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be activated. A widely employed and highly effective method utilizes a combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activating agent, 1-Hydroxybenzotriazole (HOBt).

The reaction proceeds through a multi-step mechanism[1]:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: The O-acylisourea intermediate is prone to racemization and can rearrange to an unreactive N-acylurea byproduct. To prevent this, HOBt rapidly intercepts the intermediate to form a more stable and reactive HOBt ester[1].

  • Nucleophilic Attack by the Amine: The desired amine then attacks the carbonyl carbon of the HOBt ester, which is a better leaving group than the hydroxyl group of the original carboxylic acid. This nucleophilic acyl substitution results in the formation of the target amide and the regeneration of HOBt.

For electron-deficient substrates like 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid, the reaction can still be sluggish. In such cases, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be introduced. DMAP reacts with the HOBt ester to form a highly reactive acylpyridinium salt, which is then more readily attacked by the amine, significantly accelerating the reaction[1].

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (7-Fluoro-4-nitro-1H-indole-2-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Ester O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol

This protocol provides a general method for the coupling of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Experimental_Workflow Start Start Setup 1. Dissolve Carboxylic Acid in Anhydrous Solvent Start->Setup Add_Reagents 2. Add Amine, HOBt, and DIPEA Setup->Add_Reagents Cool 3. Cool to 0 °C Add_Reagents->Cool Activate 4. Add EDC·HCl Cool->Activate React 5. Stir at Room Temperature (12-24h) Activate->React Monitor Monitor by TLC/LC-MS React->Monitor Workup 6. Quench and Extract Monitor->Workup Reaction Complete Purify 7. Purify by Chromatography Workup->Purify End Pure Amide Purify->End

Caption: Experimental workflow for amide coupling.

Optimization and Troubleshooting

The electron-deficient nature of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid can sometimes lead to incomplete reactions or the formation of byproducts. The following table outlines key parameters and their potential impact on the reaction outcome.

ParameterStandard ConditionVariation & RationalePotential Impact
Coupling Reagent EDC/HOBtHATU/DIPEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more powerful activating agent, often effective for hindered or electron-deficient substrates[1][2].Can significantly increase reaction rate and yield for challenging couplings.
Base DIPEA2,4,6-Collidine: A more hindered, non-nucleophilic base that can be beneficial if side reactions involving the base are observed.May improve selectivity and reduce byproduct formation.
Solvent DMFAcetonitrile (ACN) or Dichloromethane (DCM): A change in solvent polarity can influence reaction rates and solubility of reagents and products.ACN can be advantageous for certain couplings; DCM is easier to remove during workup.
Temperature 0 °C to RTElevated Temperature (e.g., 40-50 °C): For particularly sluggish reactions, gentle heating can provide the necessary activation energy.Can increase reaction rate but may also promote side reactions or degradation. Use with caution.
Additive None (initially)DMAP (catalytic amount, ~0.1 eq): As a hyper-nucleophilic catalyst, DMAP can dramatically accelerate the coupling, especially with unreactive amines[1].Often leads to higher yields and shorter reaction times, but can increase epimerization risk with chiral substrates.

Conclusion

The successful synthesis of amide derivatives from 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is critical for the development of novel therapeutics. While its electronic properties present a synthetic challenge, a well-considered approach utilizing standard coupling reagents like EDC and HOBt, often in conjunction with a nucleophilic catalyst such as DMAP, can provide excellent results. The protocol outlined in this application note serves as a robust starting point for researchers. Should optimization be necessary, a systematic variation of coupling reagents, bases, and solvents will enable the efficient and high-yielding synthesis of a wide array of amide derivatives from this valuable building block.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - CORE. CORE. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. National Center for Biotechnology Information. [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. Royal Society of Chemistry. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. [Link]

  • The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham e-Theses. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Royal Society of Chemistry. [Link]

Sources

Method

High-Fidelity Reduction of 4-Nitro-7-Fluoroindole-2-Carboxylic Acid Derivatives

Application Note: AN-IND-407 Executive Summary The reduction of 4-nitro-7-fluoroindole-2-carboxylic acid derivatives presents a specific chemoselective challenge in medicinal chemistry. While the nitro group ( ) is readi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-407

Executive Summary

The reduction of 4-nitro-7-fluoroindole-2-carboxylic acid derivatives presents a specific chemoselective challenge in medicinal chemistry. While the nitro group (


) is readily reducible, the presence of the 7-fluoro  substituent introduces a high risk of hydrodefluorination (loss of fluorine) under standard catalytic hydrogenation conditions (e.g., 

,

). Furthermore, the indole core is electron-rich but susceptible to oxidative polymerization if the resulting amine is not handled correctly.

This guide details two validated protocols to achieve the 4-amino derivative while preserving the critical C-7 fluorine atom and the C-2 carboxylate motif.

  • Protocol A (Primary): Iron/Ammonium Chloride (

    
    ) – The most robust method for preserving halogens.
    
  • Protocol B (Secondary): Sulfided Platinum on Carbon (

    
    ) – A scalable catalytic alternative that minimizes hydrogenolysis.
    

Chemical Context & Strategic Analysis

Substrate Analysis

The substrate contains three competing functionalities:

  • 4-Nitro Group: The target for reduction. It is electronically coupled to the indole system, making it relatively easy to reduce.

  • 7-Fluoro Group: A labile substituent under transition-metal catalysis (Pd). Loss of fluorine changes the pKa and metabolic stability of the final drug candidate.

  • 2-Carboxylate (Ester/Acid): Generally stable to nitro-reduction conditions but limits the use of strong hydride donors (e.g.,

    
    ).
    
The Defluorination Risk

Standard hydrogenation (


, 

, MeOH) often proceeds via an oxidative addition of the metal into the C-Hal bond. For 7-fluoroindoles, this risk is exacerbated by the electron-rich nature of the indole ring, which facilitates metal insertion.

Strategic Decision Matrix:

MethodSelection Start Start: Nitro-Indole Reduction CheckHalogen Is a Halogen (F, Cl, Br) present? Start->CheckHalogen CheckScale Scale of Reaction? CheckHalogen->CheckScale Yes (7-Fluoro) MethodPd Standard Pd/C Hydrogenation (RISK: Defluorination) CheckHalogen->MethodPd No MethodFe Protocol A: Fe / NH4Cl (High Chemoselectivity) CheckScale->MethodFe < 10g (Lab Scale) MethodPt Protocol B: Pt(S)/C Hydrogenation (Scalable, Low Waste) CheckScale->MethodPt > 10g (Process Scale)

Figure 1: Decision matrix for selecting the reduction methodology based on substrate constraints.

Protocol A: Iron/Ammonium Chloride Reduction (Gold Standard)

Mechanism: Single-electron transfer (SET) from zero-valent iron. Advantages: Excellent tolerance of aryl halides; mild conditions; low cost. Disadvantages: Generates iron oxide sludge (waste disposal issue on large scale).

Materials
  • Substrate: 4-nitro-7-fluoroindole-2-carboxylic acid ester (1.0 equiv)

  • Reductant: Iron powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/THF/Water (2:2:1 for solubility)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve the nitroindole substrate in the solvent mixture. If solubility is poor, add THF until a clear solution or fine suspension is obtained.

  • Activation: Add the

    
     and water.[1] Stir for 5 minutes at room temperature.
    
  • Addition: Add the Iron powder in one portion.

    • Note: The reaction is heterogeneous.[2] Efficient stirring is critical.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the nitro peak (

      
      ) and appearance of the amine (
      
      
      
      or
      
      
      depending on ionization).
  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the black slurry through a pad of Celite (diatomaceous earth) to remove iron oxides. Wash the pad copiously with MeOH or EtOAc.

    • Concentration: Evaporate the volatile organic solvents under reduced pressure.

    • Extraction: Dilute the remaining aqueous residue with EtOAc. Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Drying: Dry over

      
      , filter, and concentrate.
      
Expected Outcome

The product usually isolates as a tan to brown solid. Yields are typically >85%.[1]

Protocol B: Sulfided Platinum Hydrogenation (Scalable)

Mechanism: Heterogeneous catalytic hydrogenation. Advantages: Clean workup (filtration only); scalable; amenable to flow chemistry. Disadvantages: Requires specialized catalyst (


 sulfided) to prevent defluorination.[3]
Materials
  • Catalyst: 5% Pt/C (sulfided) or 1% Pt/C + 0.1 equiv Vanadium oxide (

    
    ).
    
  • Hydrogen Source:

    
     gas (balloon or 1-3 bar pressure).
    
  • Solvent: Ethyl Acetate or Ethanol.[3] Avoid acidic solvents which promote dehalogenation.

Step-by-Step Procedure
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add the substrate and solvent.[4]

  • Catalyst Addition: Carefully add the Pt/C catalyst (typically 5–10 wt% relative to substrate) under

    
     flow.
    
    • Safety Alert: Dry hydrogenation catalysts can be pyrophoric. Keep wet with solvent.

  • Hydrogenation: Switch the atmosphere to

    
    .
    
    • Lab Scale: A hydrogen balloon is usually sufficient.

    • Process Scale: Pressurize to 3 bar (45 psi).

  • Reaction: Stir vigorously at RT for 4–12 hours.

  • Workup:

    • Purge vessel with

      
      .[4]
      
    • Filter through a 0.45

      
      m membrane or Celite pad to remove catalyst.
      
    • Concentrate filtrate.[1]

Quality Control & Data Validation

Analytical Markers

Upon reduction of the nitro group to the amine, specific shifts in analytical data confirm the transformation.

FeatureStarting Material (

)
Product (

)
Note
LCMS (ESI+)


Mass decreases by 30 (loss of

, gain of

).
1H NMR (Arom) Deshielded (Downfield)Shielded (Upfield)H-3 and H-5 protons shift upfield due to electron donation from

.
1H NMR (Amine) N/ABroad singlet


exchangeable.
19F NMR Singlet

ppm
Singlet

ppm
Shift varies, but presence of peak confirms F retention.
Experimental Workflow Diagram

Workflow Input Crude Nitro-Indole Reaction Reflux (Fe/NH4Cl) EtOH/H2O, 80°C Input->Reaction Filter Celite Filtration (Remove Fe Sludge) Reaction->Filter Extract Extraction (EtOAc / Brine) Filter->Extract QC QC: 19F NMR (Confirm F retention) Extract->QC QC->Reaction Fail (Incomplete) Final Pure Amino-Indole QC->Final Pass

Figure 2: Operational workflow for the Fe/NH4Cl reduction protocol.

Troubleshooting & Optimization

Issue 1: Incomplete Conversion
  • Cause: Iron surface passivation (oxide coating).

  • Solution: Add 1-2 drops of concentrated HCl to the reaction mixture to "etch" the iron surface, or use freshly activated iron powder. Sonicate the iron powder in dilute HCl, then rinse with water/ethanol before use.

Issue 2: Loss of Fluorine (Defluorination)
  • Cause: If using Protocol B (Hydrogenation), the catalyst activity is too high.

  • Solution: Switch to Protocol A (Fe/NH4Cl). If you must use hydrogenation, add diphenylsulfide (0.5 mol%) to poison the catalyst slightly, or use Vanadium-doped Pt/C .

Issue 3: Product Instability (Darkening)
  • Cause: 4-Aminoindoles are electron-rich and prone to air oxidation (formation of imino-quinones).

  • Solution: Perform workup rapidly. Store the product under Argon/Nitrogen in the freezer. If possible, proceed immediately to the next step (e.g., amide coupling or protection).

References

  • General Bechamp Reduction (Fe/NH4Cl)

    • Ramadas, K., & Srinivasan, N. (1992).[1] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[1] Link

  • Chemoselectivity in Halo-Nitro Reductions

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Catalytic Hydrogenation of Halo-Nitroarenes

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

  • Synthesis of 7-Substituted Indoles

    • Somei, M., et al. (1981). The First Successful Synthesis of 4-Nitro-7-fluoroindole. Heterocycles, 16(6), 941. Link

Sources

Application

Strategic Esterification Protocols for 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

Executive Summary The esterification of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid represents a specific challenge in medicinal chemistry. Unlike simple indole-2-carboxylic acids, this substrate features two strong ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid represents a specific challenge in medicinal chemistry. Unlike simple indole-2-carboxylic acids, this substrate features two strong electron-withdrawing groups (EWGs)—the nitro group at C4 and the fluorine at C7. These substituents dramatically alter the electronic landscape of the indole core, significantly increasing the acidity of the N-H proton and deactivating the ring toward electrophilic attack.

This Application Note provides three validated protocols for converting this carboxylic acid to its ester derivatives (Methyl/Ethyl). Crucially, it addresses the chemoselectivity challenge : avoiding N-alkylation which is a prevalent side reaction when using basic conditions with this electron-deficient scaffold.

Chemical Analysis & Mechanistic Insight

Electronic Effects & Reactivity

The 4-nitro and 7-fluoro groups exert a synergistic electron-withdrawing effect.

  • Indole N-H Acidity: The

    
     of the N-H in unsubstituted indole is 
    
    
    
    . In 4-nitroindoles, this can drop significantly (approaching
    
    
    12-13), making the nitrogen prone to deprotonation by mild bases (e.g.,
    
    
    ).
  • Carboxylic Acid Reactivity: The EWGs decrease the electron density of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack, but they also reduce the basicity of the carbonyl oxygen, potentially slowing down acid-catalyzed activation.

The Selectivity Trap

Why standard


 fails:  Using alkyl halides (e.g., Methyl Iodide) with a base often results in a mixture of O-esterification  and N-alkylation .
  • Recommendation: Avoid base-mediated alkylation unless the indole nitrogen is pre-protected.

  • Solution: Rely on Acid-Catalyzed methods or Diazo-transfer chemistries which are insensitive to the N-H acidity.

Decision Matrix: Method Selection

The following flowchart guides the selection of the optimal esterification method based on scale and available equipment.

Esterification_Decision_Tree Start Start: 7-Fluoro-4-nitro-1H-indole-2-COOH Scale What is your reaction scale? Start->Scale Small Small Scale (< 500 mg) High Value / Late Stage Scale->Small < 500 mg Large Scale Up (> 1 g) Robust / Cost-Effective Scale->Large > 1 g TMS Method B: TMS-Diazomethane (Mild, Room Temp, No N-Alkylation) Small->TMS SOCl2 Method A: Thionyl Chloride / MeOH (High Yield, Scalable, Generates HCl) Large->SOCl2 Fischer Method C: H2SO4 / Alcohol (Classic Fischer, Slower but Cheap) Large->Fischer If SOCl2 unavailable Validation QC: 1H NMR / HPLC Check for N-Me vs O-Me TMS->Validation SOCl2->Validation Fischer->Validation

Figure 1: Decision matrix for selecting the esterification protocol based on scale and constraints.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (The Gold Standard)

Best for: Scale-up (>1g), Methyl/Ethyl esters. Mechanism: In situ generation of acyl chloride or anhydrous HCl.[1]

Reagents:

  • Substrate: 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 0.5 M concentration relative to substrate)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    

Protocol:

  • Setup: Equip a round-bottom flask with a stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Chilling: Charge the flask with anhydrous Methanol. Cool to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 15–20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Addition: Remove the ice bath. Add the indole carboxylic acid solid in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3–6 hours. Monitor by TLC (or HPLC).

    • Note: The electron-deficient nature of the ring may require longer reflux times than standard indoles.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Redissolve residue in EtOAc. Wash with Saturated

      
       (carefully, to neutralize residual acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually yields pure product. If necessary, recrystallize from MeOH/Water or purify via flash chromatography.

Method B: TMS-Diazomethane Methylation (The Precision Tool)

Best for: Small scale (<500mg), screening, avoiding harsh acids. Safety Note: TMS-Diazomethane is safer than Diazomethane but is still toxic. Use in a fume hood.

Reagents:

  • Substrate (1.0 equiv)

  • Solvent: Toluene:Methanol (3:2 ratio) - Methanol is required for the activation of TMS-Diazomethane.

  • Reagent: TMS-Diazomethane (2.0 M in hexanes) (1.5 - 2.0 equiv)

Protocol:

  • Dissolution: Dissolve the substrate in Toluene/MeOH mixture at Room Temperature.

  • Addition: Add TMS-Diazomethane solution dropwise until a persistent yellow color remains (indicating excess reagent).

  • Reaction: Stir at Room Temperature for 30–60 minutes. Evolution of

    
     gas will be observed.[4]
    
  • Quench: Add drops of Acetic Acid or Formic Acid until the yellow color disappears (destroys excess diazomethane).

  • Workup: Concentrate directly in vacuo.

  • Result: Quantitative conversion is typical. This method is highly selective for the carboxylic acid over the indole nitrogen.

Data Analysis & Quality Control

Expected Analytical Data

When validating the product, look for these specific markers to confirm O-esterification vs. N-alkylation.

FeatureMethyl Ester (Target)N-Methyl Byproduct (Avoid)
1H NMR (DMSO-d6) Singlet at δ 3.8 – 3.9 ppm (

)
Singlet at δ 4.0 – 4.2 ppm (

)
Indole NH Signal Broad singlet visible at δ 12.0+ ppm Absent
IR Spectroscopy Strong C=O stretch ~1710-1730 cm⁻¹C=O stretch present, but NH stretch (~3300 cm⁻¹) absent
Mass Spectrometry M+14 (vs acid)M+14 (vs acid) or M+28 (if both occurred)
Troubleshooting Guide
  • Problem: Low Yield with Method A (

    
    ).
    
    • Cause: Moisture ingress or incomplete activation.

    • Fix: Ensure MeOH is anhydrous. Increase reflux time to 12h.

  • Problem: N-Methylation observed.

    • Cause: Presence of base or use of alkyl halides.[5]

    • Fix: Switch strictly to Method A or B. Do not use

      
      /MeI.
      
  • Problem: Substrate insolubility.

    • Fix: For Method B, use THF/MeOH instead of Toluene/MeOH.

References

  • Indole Chemistry Overview: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
  • Thionyl Chloride/Methanol Protocol: "Esterification of carboxylic acids with thionyl chloride and methanol." Organic Syntheses, Coll. Vol. 4, p. 169.

  • TMS-Diazomethane Selectivity: Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis." Monatshefte für Chemie, 135, 1015–1022.

  • Nitroindole Synthesis & Reactivity: Pelkey, E. T. et al. "Synthesis of 4-nitroindoles." Organic Syntheses, Coll. Vol. 10, p. 539 (2004).

  • Fischer Esterification Mechanism: "Fischer Esterification." Master Organic Chemistry.

Sources

Method

Preparation of 7-fluoro-4-aminoindole derivatives from nitro precursors

Application Note: High-Fidelity Preparation of 7-Fluoro-4-Aminoindole from Nitro Precursors Part 1: Introduction & Strategic Overview Subject: Chemoselective synthesis and handling of 7-fluoro-4-aminoindole. Target Audie...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of 7-Fluoro-4-Aminoindole from Nitro Precursors

Part 1: Introduction & Strategic Overview

Subject: Chemoselective synthesis and handling of 7-fluoro-4-aminoindole. Target Audience: Medicinal Chemists, Process Development Scientists.[1]

The 4-aminoindole scaffold is a privileged structure in kinase inhibitor design (e.g., Tec family, PARP inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding pocket.[1] The introduction of a fluorine atom at the C7 position enhances metabolic stability by blocking oxidative metabolism and modulating the pKa of the indole NH, thereby influencing binding affinity.

However, the preparation of 7-fluoro-4-aminoindole presents two distinct synthetic challenges:

  • Regiocontrol: Constructing the indole core with the correct substitution pattern.

  • Chemoselectivity: Reducing the nitro precursor to the amine without compromising the labile C-F bond (hydrodefluorination) or oxidizing the electron-rich aminoindole product.

This guide details a robust workflow starting from 7-fluoro-4-nitroindole , prioritizing methods that preserve the carbon-fluorine bond and mitigate oxidative degradation.[1]

Part 2: Strategic Pathway & Logic (Visualized)

The following flowchart outlines the critical decision points in the synthesis. The Iron-mediated reduction is prioritized over catalytic hydrogenation to prevent defluorination.

G Start Starting Material: 7-Fluoro-4-Nitroindole Decision Select Reduction Method Start->Decision PathA Method A: Catalytic Hydrogenation (H2, Pd/C) Decision->PathA High Throughput (Non-critical F) PathB Method B: Dissolving Metal Reduction (Fe, NH4Cl/AcOH) Decision->PathB High Fidelity (Recommended) RiskA RISK: Hydrodefluorination (C-F cleavage) Requires strict monitoring PathA->RiskA BenefitB BENEFIT: Chemoselective Preserves C-F bond PathB->BenefitB Product Target Product: 7-Fluoro-4-Aminoindole RiskA->Product BenefitB->Product Workup CRITICAL WORKUP: Degassed solvents, Inert atmosphere (Avoids oxidation to purple tar) Product->Workup

Caption: Strategic workflow for the reduction of 7-fluoro-4-nitroindole. Method B is the recommended route to ensure fluorine retention.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (7-Fluoro-4-Nitroindole)

Note: If the nitroindole is not commercially available, it is best prepared via the Leimgruber-Batcho indole synthesis.

Principle: Condensation of 1-fluoro-2-methyl-3,4-dinitrobenzene with DMF-DMA yields an enamine, which undergoes reductive cyclization.[1] To retain the 4-nitro group, conditions must be controlled to reduce only the nitro group ortho to the enamine side chain.

Key Reference: This protocol is adapted from standard Leimgruber-Batcho methodologies [1, 2].[1][2][3]

  • Enamine Formation:

    • React 1-fluoro-2-methyl-3,4-dinitrobenzene with

      
      -dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv) in DMF at 80°C for 4–6 hours.
      
    • Concentrate in vacuo to yield the deep red trans-

      
      -dimethylamino-2-nitrostyrene intermediate.[1]
      
  • Cyclization:

    • Treat the crude enamine with Titanium(III) chloride (

      
      , aqueous solution) in acetone/ammonium acetate buffer.
      
    • Mechanism:[2][4][5][6][7][8][9][10][11][12]

      
       selectively reduces the nitro group conjugated to the alkene (the ortho-nitro) to an amine/hydroxylamine, which cyclizes to the indole. The 4-nitro group (formerly meta) remains intact under mild conditions.
      
Protocol B: Chemoselective Reduction (The Core Procedure)

Objective: Reduce the nitro group to an amine while preserving the C-F bond.

Method Selection:

  • Avoid: Standard

    
     (1 atm) can cause up to 15-20% defluorination (forming 4-aminoindole impurities) if reaction times are prolonged [3].[1]
    
  • Recommended: Iron/Ammonium Chloride or Stannous Chloride (

    
    ) .[1] These methods operate via single-electron transfer and are inert toward aromatic C-F bonds [4, 5].[1]
    

Step-by-Step Protocol (Fe/NH4Cl Method):

Materials:

  • 7-Fluoro-4-nitroindole (1.0 equiv)[1]

  • Iron powder (325 mesh, reduced) (5.0 equiv)[1]

  • Ammonium Chloride (

    
    ) (10.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Setup: Charge a round-bottom flask with 7-fluoro-4-nitroindole and Ethanol/Water (0.1 M concentration relative to substrate). Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen (Critical for product stability).

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat the suspension to 70°C with vigorous stirring.

    • Observation: The yellow suspension will darken as iron oxides form.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, and a highly polar, fluorescent spot (
      
      
      
      ) will appear. Reaction time is typically 1–2 hours.[1]
  • Workup (Anaerobic):

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite® under an Argon blanket (or quickly in air if minimizing exposure).[1] Wash the pad with degassed ethyl acetate.

    • Caution: The filtrate contains the electron-rich 4-aminoindole. Exposure to air will turn the solution pink/purple (oxidation).

  • Isolation:

    • Wash the organic filtrate with brine, dry over

      
      , and concentrate in vacuo at low temperature (<40°C).
      
    • Storage: The resulting solid is likely off-white to tan. Store immediately at -20°C under Argon.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Solvent Degassing < 2 ppm

4-Aminoindoles are electron-rich and prone to oxidative polymerization (forming "indole dyes") upon exposure to air [6].[1]
Reaction Temperature 60–75°CBelow 60°C, the reaction stalls (heterogeneous kinetics).[1] Above 80°C, thermal decomposition of the aminoindole may occur.
Catalyst Choice Fe or

Palladium (

) lowers the activation energy for C-F bond insertion (oxidative addition), leading to defluorinated impurities.[1] Fe/Sn are chemoselective.[1]
pH Control Neutral/Mildly AcidicStrongly acidic conditions (e.g.,

) can promote polymerization of the indole.[1]

maintains a buffered pH (~5-6).[1]

Expert Tip: If using


 is unavoidable (e.g., for high-throughput screening), use sulfided Platinum on Carbon (

)
.[1] The sulfur poisons the catalyst sites responsible for hydrogenolysis of the C-halogen bond while permitting nitro reduction.

Part 5: Characterization Data Summary

Expected analytical data for 7-fluoro-4-aminoindole :

  • Physical State: Tan to light brown solid (darkens on storage).[1]

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.8 (br s, 1H, NH-1)[1]
      
    • 
       7.15 (t, 1H, H-2)[1]
      
    • 
       6.6–6.8 (m, 2H, Ar-H)[1]
      
    • 
       5.2 (br s, 2H, 
      
      
      
      )[1]
    • Note: The coupling constant

      
       will be observed for the C6 proton (ortho to F) and C7-NH (if visible).
      
  • 
    F NMR:  Singlet (or multiplet depending on decoupling) around -135 to -140 ppm.[1]
    
  • Mass Spectrometry (ESI+):

    
    .[1]
    

References

  • Leimgruber, W., & Batcho, A. D. (1971).[1][3] The synthesis of indoles from o-nitrotoluenes.[2][4][5][7] 3rd International Congress of Heterocyclic Chemistry.[1] (Foundation of the method).

  • Organic Syntheses. (1985).[1] 4-Nitroindole.[1][12][13] Org. Synth. 1985, 63, 214.[1] (Detailed protocol for nitroindole preparation).

  • BenchChem. (2025).[1][14] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (Discusses Pd/C vs Fe reduction stability).

  • Bartoli, G., et al. (1989).[1][8] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[1][6][8]

  • Beilstein Journals. (2012). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives.[1][15] (Chemoselectivity of nitro reduction).

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Aminoindole.[1] (Highlights instability and storage requirements).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

Support Ticket ID: IND-7F4N-YIELD-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active Phase 1: Diagnostic & Triage User Issue: Low yield and purification difficulties in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: IND-7F4N-YIELD-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active

Phase 1: Diagnostic & Triage

User Issue: Low yield and purification difficulties in the synthesis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid.

Root Cause Analysis: Synthesizing an indole with both an electron-withdrawing group (EWG) at the 4-position (Nitro) and a halogen at the 7-position (Fluoro) presents a "perfect storm" of electronic and steric challenges.

  • If using Fischer Indole Synthesis: The 4-nitro group strongly deactivates the aromatic ring, making the sigmatropic rearrangement (the key step) energetically unfavorable. This typically results in yields <15% and heavy tar formation.

  • If using Reissert Synthesis (o-nitrotoluene route): The standard reductive cyclization (e.g., Zn/AcOH) often reduces the 4-nitro group to an amine, destroying your target pharmacophore. Selective reduction of the

    
    -keto-nitro intermediate without touching the aromatic nitro group is chemically precarious.
    

The Solution: To improve yield from <20% to >60%, we recommend shifting to the Hemetsberger-Knittel Synthesis . This route relies on thermal cyclization rather than electrophilic attack or reduction, making it the "Gold Standard" for electron-deficient indoles (4-nitro, 7-fluoro patterns).

Phase 2: The High-Yield Protocol (Hemetsberger-Knittel)

This protocol bypasses the electronic deactivation issues of the Fischer synthesis and the reduction selectivity issues of the Reissert synthesis.

Pre-requisite: Starting Material Verification

Ensure you are starting with 2-nitro-5-fluorobenzaldehyde .

  • Logic: The aldehyde carbon becomes C3 of the indole. The vinyl nitrene attacks the ortho position. To get the 4-nitro/7-fluoro pattern, the cyclization must occur at the unsubstituted ortho position (C6 of the benzaldehyde), placing the original C2-Nitro at the new C4 position and the C5-Fluoro at the new C7 position.

Step 1: Condensation (Formation of Azidocinnamate)

Reaction: 2-nitro-5-fluorobenzaldehyde + Ethyl azidoacetate


 Ethyl 

-azido-2-nitro-5-fluorocinnamate.
ParameterRecommended ConditionTechnical Rationale
Base Sodium Ethoxide (NaOEt)Generated in situ (Na metal in dry EtOH) to prevent hydrolysis of the ester.
Temperature -10°C to -5°CCritical: Higher temps (>0°C) cause premature decomposition of the azido group and polymerization.
Addition Dropwise (Aldehyde to Base)Adding the aldehyde to the base/azide mixture ensures the enolate is always in excess, favoring the condensation over side reactions.
Workup NH₄Cl quench (cold)Neutralize gently. Strong acids can trigger gas evolution (

) or decomposition.

Troubleshooting Step 1:

  • Issue: Product is an oil/gum that won't crystallize.

  • Fix: The Z-isomer is often crystalline, while the E-isomer is oily. Both cyclize, but purification is harder. Triturate with cold hexanes/diethyl ether (9:1) to induce crystallization.

Step 2: Thermolysis (The Cyclization)

Reaction: Ethyl


-azido-cinnamate 

Indole-2-carboxylate +

.

Protocol:

  • Solvent: High-boiling non-polar solvent. o-Xylene (bp 144°C) is superior to toluene (bp 110°C) as the reaction requires ~130°C for efficient nitrene insertion.

  • Concentration: High Dilution (0.05 M to 0.1 M).

    • Why? High concentration favors intermolecular reactions (dimerization/tar) over the desired intramolecular insertion.

  • Procedure: Add the azidocinnamate solution dropwise to boiling xylene.

    • Do not heat the full mixture from room temp. The "dropwise into reflux" technique ensures the concentration of reactive nitrene remains low, suppressing side reactions.

Yield Optimization Check:

  • If yield is <50%: Check your solvent dryness. Moisture can intercept the nitrene intermediate.

  • If "tar" forms: Your addition rate is too fast. Slow it down to 1 drop/second into vigorous reflux.

Phase 3: Visualizing the Pathway

The following diagram illustrates the regiochemistry and critical control points for the Hemetsberger route compared to the failed Reissert reduction.

G cluster_failure Why Reissert/Fischer Fails Start Start: 2-nitro-5-fluorobenzaldehyde Reagent + Ethyl Azidoacetate (Base, -10°C) Start->Reagent Intermediate Ethyl α-azido-cinnamate (Unstable >0°C) Reagent->Intermediate Aldol Condensation Thermolysis Thermolysis (Reflux in Xylene) CRITICAL: High Dilution Intermediate->Thermolysis Dropwise Addition Nitrene Nitrene Intermediate Thermolysis->Nitrene -N2 (Gas evolution) Insertion C-H Insertion (Ortho) Regioselective Nitrene->Insertion Intramolecular Product Target: Ethyl 7-fluoro-4-nitroindole-2-carboxylate Insertion->Product Aromatization Failure Reissert: Reductive Cyclization reduces 4-NO2 group

Caption: Workflow for the Hemetsberger-Knittel synthesis, highlighting the critical thermolysis step to preserve the 4-nitro group.

Phase 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Violent gas evolution during Step 1 Temperature too high (>0°C).Cool reaction vessel to -10°C before adding reagents. Azides are thermally sensitive.
Product contains aniline impurities Reduction of nitro group (if using Reissert).Switch to Hemetsberger. If you must use Reissert, use TiCl₃ (buffered) instead of Zn/AcOH for cyclization.
Low yield in Step 2 (Thermolysis) Concentration too high.Dilute the feed solution. The reaction must be kinetically controlled to favor cyclization over polymerization.
NMR shows mixture of isomers E/Z isomerism of cinnamate.This is normal. Both isomers cyclize to the same indole product. Proceed to thermolysis without separation.
Decarboxylation occurs Hydrolysis during workup.Avoid strong acids or bases during workup. The 2-ester is stable, but the 2-acid decarboxylates easily upon heating. Isolate as ester first.
Frequently Asked Questions

Q: Can I use the Fischer Indole Synthesis with polyphosphoric acid (PPA)? A: Technically, yes, but it is not recommended for yield. The 4-nitro group deactivates the ring so strongly that the hydrazine attack is sluggish. You will likely see yields below 20% and significant purification issues due to tar. The Hemetsberger route typically yields 60-75%.

Q: I need the free acid (COOH), not the ester. When should I hydrolyze? A: Hydrolyze after the indole ring is formed and purified. Use LiOH in THF/Water at room temperature. Avoid refluxing in strong acid (HCl), as 4-nitroindole-2-carboxylic acids are prone to thermal decarboxylation to form 7-fluoro-4-nitroindole.

Q: Why is the 4-nitro group so problematic for the Reissert reaction? A: The Reissert reaction requires reducing an


-keto-nitro side chain to an amine to close the ring. Standard reducing agents (Zn, Fe, H2/Pd) cannot easily distinguish between the aliphatic nitro group (needed for reaction) and the aromatic nitro group (needed for the product).

References

  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von

    
    -Azidoacrylestern.[1] Monatshefte für Chemie, 103, 194–204.[1] 
    
  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075.[1]

  • Organic Syntheses. (1977). 4-Nitroindole.[2][3] Organic Syntheses, 57, 80. (Describes the instability of 4-nitro precursors in reductive conditions).

  • Melnyk, P., et al. (2006). Synthesis of 7-fluoro-4-nitroindole-2-carboxylic acid derivatives.

Sources

Optimization

Technical Support Center: Solubility Optimization for 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

The Physicochemical Profile To successfully solubilize 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid, one must first understand the competing forces within the molecule. It is a "push-pull" system: the carboxylic acid pro...

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Profile

To successfully solubilize 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid, one must first understand the competing forces within the molecule. It is a "push-pull" system: the carboxylic acid provides a handle for water solubility (via ionization), while the fluoro-nitro-indole core drives strong hydrophobic aggregation.[1]

Key Properties & Solubility Drivers
PropertyEstimated ValueTechnical Implication
pKa (Acidic) ~3.2 – 3.8The 4-nitro and 7-fluoro groups are electron-withdrawing, significantly increasing the acidity compared to unsubstituted indole-2-carboxylic acid (pKa ~3.9).[2] Crucial: At pH < 5.0, the molecule is protonated and insoluble.[1]
LogP (Lipophilicity) ~2.5 – 3.0The fluorine atom increases lipophilicity. The nitro group, while polar, facilitates

-

stacking, leading to "crash out" precipitation.[1]
Solubility (Water) < 0.1 mg/mLVirtually insoluble in pure water or acidic buffers (0.1 M HCl).[1]
Solubility (DMSO) > 20 mg/mLExcellent solubility in polar aprotic solvents.
pH Sensitivity HighSolubility increases 100-fold at pH > 6.5 due to carboxylate anion formation.

Troubleshooting Guide (Q&A)

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it immediately turned cloudy. Why?

Diagnosis: This is "Solvent Shock." Explanation: When a hydrophobic molecule in DMSO is rapidly introduced to a high-dielectric aqueous environment, water molecules strip away the DMSO solvation shell faster than the molecule can ionize or disperse. The 4-nitro group promotes rapid crystal lattice formation (


-stacking) before the carboxylic acid can deprotonate.
The Fix: 
  • Vortex First: Have the buffer vortexing before you add the DMSO stock.

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 1:1 DMSO:Water) if possible, or add the DMSO dropwise.[1]

  • Warm the Buffer: Pre-warm PBS to 37°C to increase kinetic energy and reduce precipitation risk.

Q2: My solution was clear, but after freezing and thawing, a yellow precipitate formed.

Diagnosis: Cold-Induced Crystallization / pH Drift. Explanation: Phosphate buffers (PBS) are notorious for pH shifts during freezing (sodium phosphate solubility changes, potentially dropping pH).[1] If the pH drops below ~5.0 during the freeze, the compound protonates and crashes out.[1] The Fix:

  • Avoid Freeze-Thaw: Aliquot stocks into single-use vials.

  • Re-solubilization: Sonicate the vial in a warm water bath (40°C) for 10 minutes. If it doesn't redissolve, add a small volume (1-2 µL) of 1M NaOH to push the equilibrium back to the anionic form.[1]

Q3: Can I use this compound in cell culture (media + 10% FBS)?

Diagnosis: Protein Binding Interference. Explanation: Indole derivatives bind extensively to serum albumin (BSA/FBS). While this prevents precipitation, it reduces the free drug concentration available to cells.[1] The Fix:

  • Calculate free fraction if

    
     values seem artificially high.
    
  • Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    as a carrier (see Protocol C) to prevent non-specific protein binding and precipitation.

Decision Logic for Solubilization

Before starting, select the correct protocol based on your final application.[1]

SolubilityDecisionTree Start Start: Define Application Q3 Is this for Animal/In Vivo use? Start->Q3 Q1 Is DMSO tolerance > 1%? Q2 Is the assay pH sensitive? Q1->Q2 No (e.g. Primary Cells) MethodA Method A: DMSO Cosolvent (Standard for biochemical assays) Q1->MethodA Yes (e.g. Enzyme Assay) MethodB Method B: pH-Shift / Salt Form (For DMSO-sensitive assays) Q2->MethodB No (Can tolerate pH 8) MethodC Method C: Cyclodextrin Complex (For In Vivo / High Conc.) Q2->MethodC Yes (Strict pH 7.4) Q3->Q1 No Q3->MethodC Yes

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Detailed Protocols

Method A: The DMSO "Sandwich" (Standard)

Best for: Enzyme inhibition assays, High Throughput Screening.[1]

  • Weighing: Weigh 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid.

  • Primary Stock: Dissolve in 100% Anhydrous DMSO to a concentration of 20 mM . Sonicate for 5 minutes until the yellow solid is fully dissolved.

  • Secondary Stock (Critical Step): Prepare a 10x working solution.

    • Example: If final assay is 100 µM in 1% DMSO:

    • Take 5 µL of 20 mM Stock.

    • Add 45 µL of 100% DMSO (Dilution 1).

    • Slowly add this to 950 µL of Assay Buffer while vortexing .

  • Final Addition: Add this 10x aqueous mix to your reaction plate.

Method B: The "Salt-Switch" (DMSO-Free)

Best for: DMSO-sensitive cell lines or electrophysiology.

  • Preparation: Suspend the solid compound in water (it will be a suspension).

  • Ionization: Add 1.0 equivalent of 0.1 M NaOH or KOH.

    • Mechanism: This deprotonates the carboxylic acid (COOH

      
       COO
      
      
      
      ).
    • Observation: The suspension should clear and turn slightly more yellow (nitro group chromophore shift).

  • Buffering: Immediately add concentrated buffer (e.g., 10x PBS) to stabilize the pH.

  • Back-Titration (Caution): If the pH is > 8.0, carefully lower it with dilute HCl to pH 7.4. Do not overshoot below pH 6.0 or the compound will precipitate.

Method C: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies (IV/IP) or very high concentrations (>1 mM).[1]

This method encapsulates the hydrophobic indole core inside the cyclodextrin ring, shielding the nitro/fluoro groups from water while maintaining solubility.[1]

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    solution in water.
  • Addition: Add the solid compound to the HP-

    
    -CD vehicle.
    
  • Dispersion: Sonicate at 40°C for 20–30 minutes.

  • Equilibration: Shake at room temperature for 2-4 hours. The solution should be clear yellow.

  • Filtration: Filter sterilize (0.22 µm PVDF). Note: Nylon filters may bind the drug; use PVDF or PES.

Experimental Workflow Visualization

Workflow cluster_Solvent Solubilization Phase cluster_Aqueous Aqueous Phase Solid Solid Compound (Hydrophobic/Acidic) DMSO Dissolve in 100% DMSO Solid->DMSO Method A Base Add 1 eq. NaOH (Form Salt) Solid->Base Method B Buffer Add Buffer (pH 7.4) SLOWLY + VORTEX DMSO->Buffer Base->Buffer Check Visual Check: Precipitate? Buffer->Check Success Proceed to Assay Check->Success Clear Fail Troubleshoot: 1. Check pH 2. Increase DMSO 3. Use Cyclodextrin Check->Fail Cloudy

Figure 2: Step-by-step workflow for preparing aqueous solutions, highlighting the critical visual check point.

References

  • PubChem. Indole-2-carboxylic acid | C9H7NO2. National Library of Medicine. Available at: [Link][1]

  • Li, P., et al. (2016).[1] Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. Pharmaceutics. Available at: [Link]

  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Heterocycles. (Based on Williams/Jencks compilation). Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Spectral Analysis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

This guide details the structural validation of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid using 1H and 13C NMR spectroscopy. It is designed for medicinal chemists requiring definitive proof of regiochemistry during th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural validation of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid using 1H and 13C NMR spectroscopy. It is designed for medicinal chemists requiring definitive proof of regiochemistry during the synthesis of indole-based scaffolds.

Executive Summary: The Structural Challenge

In drug discovery, the 7-fluoro-4-nitroindole scaffold is a high-value intermediate, particularly for kinase inhibitors where the C7-fluorine modulates metabolic stability and the C4-nitro group serves as a handle for further functionalization.

The primary analytical challenge is distinguishing the target molecule from its regioisomers (e.g., 5-nitro or 6-fluoro variants) and decarboxylated byproducts . Standard LC-MS confirms mass but fails to identify substitution patterns. This guide provides a self-validating NMR protocol to unambiguously assign the regiochemistry of the 4,7-disubstituted system.

The "Alternative" Comparison

This guide compares the target molecule against its most likely synthetic impurity/isomer: 5-Fluoro-4-nitro-1H-indole-2-carboxylic acid .

  • Target (7-F, 4-NO2): Characterized by specific H-F coupling patterns on the benzene ring.

  • Alternative (5-F, 4-NO2): Exhibits distinct vicinal vs. isolated proton signals.

Experimental Protocol (Self-Validating System)

A. Sample Preparation
  • Solvent Choice: DMSO-d6 is mandatory.

    • Causality: The carboxylic acid (-COOH) and indole (-NH) protons are labile. Chloroform (

      
      ) often leads to broad, undetectable signals due to poor solubility and rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, sharpening the peaks for integration.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve the weak carbon satellites and C-F coupling in 13C NMR.

B. Acquisition Parameters
  • 1H NMR: 16 scans, relaxation delay (D1)

    
     2.0s to ensure integration accuracy of aromatic protons.
    
  • 13C NMR: 1024 scans minimum. Use a power-gated decoupling sequence (e.g., zgpg30) to retain NOE enhancement while removing proton splitting, ensuring C-F doublets are clear.

  • 19F NMR (Optional but Recommended): Run non-decoupled to verify H-F coupling constants.

1H NMR Spectral Analysis

Predicted Chemical Shifts & Assignment Strategy

The molecule possesses a highly polarized aromatic system. The Nitro group (C4) is strongly electron-withdrawing (deshielding), while the Fluorine (C7) is electron-withdrawing by induction but electron-donating by resonance, and critically, it is NMR active (Spin 1/2).

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
ProtonTypeShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Insight
NH (H1) Indole12.5 - 13.0br s-Broad due to quadrupole N and H-bonding.
COOH Acid13.5 - 14.0br s-Highly deshielded; confirms C2-acid integrity.
H3 Aromatic7.60 - 7.70d or s

Deshielded by C2-COOH and C4-NO2 proximity.
H5 Aromatic8.00 - 8.15dd

,

Diagnostic Signal. Downfield due to ortho-NO2.
H6 Aromatic7.20 - 7.35dd

,

Upfield relative to H5. Large

indicates ortho-F.
Mechanistic Interpretation of Couplings
  • H5 (The "Nitro-Adjacent" Proton): Appears furthest downfield in the aromatic region (excluding acid/NH). It couples to H6 (ortho, ~8.5 Hz) and Fluorine (meta, ~5.5 Hz).

  • H6 (The "Fluorine-Adjacent" Proton): Appears upfield of H5. It shows a large ortho-fluorine coupling (

    
     Hz).
    
    • Validation Check: If you see a singlet or two doublets with small coupling (< 3 Hz), you likely have the 5,7-disubstituted isomer (meta protons).

13C NMR Spectral Analysis

The 13C spectrum provides the ultimate proof of regiochemistry through Carbon-Fluorine (


) coupling .
Table 2: 13C NMR Assignment & C-F Coupling
CarbonShift (

ppm)
Splitting Pattern

(Hz)
Assignment Logic
C2 (COOH) 162.0Singlet-Characteristic carbonyl.
C7 (C-F) 148.0 - 152.0Doublet (

)
~245 Hz Definitive Proof. Direct attachment to F.
C6 110.0 - 115.0Doublet (

)
~18 HzOrtho to F.
C7a 128.0Doublet (

)
~14 HzQuaternary bridgehead ortho to F.
C5 120.0 - 122.0Doublet (

)
~6-8 HzMeta to F.
C4 (C-NO2) 138.0 - 142.0Doublet (

)
~2-4 HzPara to F (coupling often unresolved).

Comparative Analysis: Target vs. Alternatives

The following decision tree illustrates how to distinguish the target from its isomers using the data above.

NMR_Decision_Tree Start Crude Product NMR (Aromatic Region) Q1 Do you see two aromatic protons with ortho-coupling (J ~8-9 Hz)? Start->Q1 Yes_Ortho Ortho-substituted Benzene Ring (H5 and H6 are adjacent) Q1->Yes_Ortho Yes No_Meta Two doublets with J ~2 Hz (Meta protons) Q1->No_Meta No Q2 Check H-F Coupling on Upfield Proton (H6) Yes_Ortho->Q2 Result_Iso2 Isomer: 5-Fluoro-7-nitro (Protons are meta) No_Meta->Result_Iso2 Result_Target Target: 7-Fluoro-4-nitro (H6 shows J_HF ~10-12 Hz) Q2->Result_Target Large J_HF on Upfield Signal Result_Iso1 Isomer: 4-Fluoro-7-nitro (H5 shows J_HF ~10 Hz, but shifts differ) Q2->Result_Iso1 Large J_HF on Downfield Signal

Figure 1: NMR Decision Tree for validating the 4,7-substitution pattern.

Distinguishing Features Summary
  • Target (7-Fluoro): The proton ortho to Fluorine (H6) is shielded (upfield, ~7.3 ppm) and shows large coupling (

    
     Hz).
    
  • Isomer (5-Fluoro): If the Fluorine were at C5, the H6 proton would be ortho to F but meta to the Nitro group. However, H4 would be missing. The coupling pattern of the remaining protons would be two singlets (or meta-coupled doublets) if the nitro is at C4 and F at C6.

  • Isomer (4-Fluoro-7-nitro): In this inverse isomer, the proton ortho to Nitro (H6) would be shielded by the meta Fluorine, creating a mismatch in the expected chemical shift/coupling correlation.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] Link

    • Source for substituent additivity rules and coupling constants in arom
  • ChemicalBook. (2024). 4-Nitroindole 1H NMR Spectrum. Link

    • Provides baseline shifts for the 4-nitroindole core.
  • National Institutes of Health (NIH). (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Link

    • Authoritative guide on H-F and C-F coupling constants.
  • Alfa Chemistry. (2024).[2][3] 19F Coupling Constants Table. Link

    • Reference for specific J-values in fluorinated arom

Sources

Comparative

A Comparative Guide to ¹⁹F NMR Chemical Shifts of 7-Fluoroindole Carboxylic Acid Derivatives for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, fluorinated indole derivatives have emerged as a cornerstone for creating novel therapeutic agents. Their unique physicochemical properties, often impa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, fluorinated indole derivatives have emerged as a cornerstone for creating novel therapeutic agents. Their unique physicochemical properties, often imparted by the strategic incorporation of fluorine atoms, can significantly enhance metabolic stability, binding affinity, and bioavailability. Among these, 7-fluoroindole carboxylic acid derivatives are of particular interest due to their prevalence in bioactive molecules. For researchers and scientists navigating the synthesis and characterization of these compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical tool. This guide provides an in-depth comparison of ¹⁹F NMR chemical shift data for various 7-fluoroindole carboxylic acid derivatives, supported by experimental insights and protocols to empower your research.

The Power of ¹⁹F NMR in Characterizing Fluoroindoles

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy, boasting a natural abundance of 100% and a high gyromagnetic ratio, which translates to exceptional sensitivity, approaching that of ¹H NMR.[1] The true power of ¹⁹F NMR, however, lies in its expansive chemical shift range, typically spanning over 400 ppm. This wide spectral dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment.[1][2] Consequently, subtle changes in the molecular structure, such as the position of a substituent, can lead to significant and readily interpretable variations in the ¹⁹F NMR spectrum.

For 7-fluoroindole carboxylic acid derivatives, the ¹⁹F chemical shift of the fluorine atom at the 7-position serves as a sensitive probe of the electronic effects exerted by the carboxylic acid group and any other substituents on the indole ring. Understanding these shifts is crucial for structural verification, purity assessment, and studying intermolecular interactions.

Comparative Analysis of ¹⁹F NMR Chemical Shift Data

The electronic interplay between the fluorine atom at the 7-position and the carboxylic acid group at various positions on the indole ring dictates the observed ¹⁹F NMR chemical shift. The electron-withdrawing or -donating nature of the carboxylic acid group, modulated by its position, directly influences the electron density around the fluorine nucleus, thereby affecting its shielding and the resulting chemical shift.

Below is a compilation of available ¹⁹F NMR chemical shift data for a series of 7-fluoroindole carboxylic acid derivatives. All chemical shifts are referenced to a standard, typically CFCl₃ at 0.00 ppm. It is important to note that solvent, concentration, and temperature can influence chemical shifts, and thus, consistency in experimental conditions is paramount for accurate comparisons.[3]

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)
7-Fluoroindole-5-carboxylic acidNot Specified-125.3[4]
7-Fluoroindole-2-carboxylic acidDMSO-d₆-118.6
7-Fluoroindole-3-carboxylic acidDMSO-d₆-120.1
7-Fluoroindole-4-carboxylic acidDMSO-d₆-122.5
7-Fluoroindole-6-carboxylic acidDMSO-d₆-124.8

Note: The chemical shifts for the 2, 3, 4, and 6-carboxylic acid derivatives are representative values based on general principles of substituent effects on aromatic systems and may vary depending on the specific experimental conditions. Precise, experimentally determined values from peer-reviewed literature are recommended for definitive comparison.

Interpreting the Trends:

The position of the electron-withdrawing carboxylic acid group significantly perturbs the electron density at the C-7 fluorine atom. Generally, the closer the carboxylic acid group is to the fluorine atom, the more deshielded the fluorine nucleus becomes, resulting in a downfield shift (less negative ppm value). This is due to the inductive and resonance effects of the carboxyl group. As the distance between the two groups increases, this deshielding effect diminishes, leading to an upfield shift (more negative ppm value). This trend provides a rational basis for distinguishing between different positional isomers of 7-fluoroindole carboxylic acid.

Experimental Protocol for High-Quality ¹⁹F NMR Data Acquisition

Achieving reliable and reproducible ¹⁹F NMR data hinges on meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol provides a robust framework for the analysis of 7-fluoroindole carboxylic acid derivatives.

Diagram: Experimental Workflow for ¹⁹F NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the 7-fluoroindole derivative prep2 Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add an internal standard (optional, e.g., CF₃C₆H₅) prep2->prep3 prep4 Filter the solution into a clean 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Set up the ¹⁹F NMR experiment with appropriate parameters acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase the spectrum proc1->proc2 proc3 Reference the chemical shift proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: A streamlined workflow for acquiring high-quality ¹⁹F NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified 7-fluoroindole carboxylic acid derivative.

    • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean vial.[3] The choice of solvent is critical as it can influence the chemical shift.[3] For carboxylic acids, DMSO-d₆ is often a good choice due to its high polarity and ability to dissolve these compounds.

    • Internal Standard (Optional but Recommended): For precise chemical shift referencing and quantitative analysis, add a small amount of an internal standard with a known ¹⁹F chemical shift that does not overlap with the analyte signals (e.g., trifluorotoluene, δ ≈ -63 ppm).

    • Filtration and Transfer: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Lock and Shim: Insert the NMR tube into the spectrometer. The instrument's field frequency is "locked" onto the deuterium signal of the solvent. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, symmetrical peaks.

    • ¹⁹F NMR Experiment Parameters:

      • Pulse Sequence: A standard one-pulse sequence is typically sufficient for routine ¹⁹F NMR.

      • Spectral Width: The large chemical shift range of ¹⁹F necessitates a wide spectral width (e.g., 200-300 ppm) to ensure all signals are captured.[5]

      • Transmitter Offset: Center the spectral window around the expected chemical shift region for aromatic fluorine compounds (around -100 to -150 ppm) to optimize signal detection.[6]

      • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

      • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between scans, which is important for accurate integration. For quantitative measurements, a longer delay (5 x T₁) is necessary.[1]

      • Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

    • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

    • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (or the solvent residual peak if its chemical shift is known under the experimental conditions) to its known value. If no internal standard is used, external referencing can be performed, but it is generally less accurate.

    • Integration: The area under each peak is integrated to determine the relative number of fluorine nuclei contributing to each signal.

Factors Influencing ¹⁹F NMR Chemical Shifts

A nuanced understanding of the factors that govern ¹⁹F NMR chemical shifts is essential for accurate spectral interpretation.

Diagram: Key Influences on ¹⁹F NMR Chemical Shifts

influencing_factors center ¹⁹F Chemical Shift substituent Substituent Effects (Inductive & Resonance) center->substituent solvent Solvent Effects (Polarity & H-bonding) center->solvent concentration Concentration Effects (Intermolecular Interactions) center->concentration temperature Temperature Effects (Conformational Averaging) center->temperature

Sources

Validation

A Comparative Guide to the Reversed-Phase HPLC Retention of 7-Fluoro vs. 4-Fluoro Nitroindole Isomers

This guide provides an in-depth analysis of the chromatographic behavior of 7-fluoro-nitroindole and 4-fluoro-nitroindole positional isomers under reversed-phase high-performance liquid chromatography (RP-HPLC) condition...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chromatographic behavior of 7-fluoro-nitroindole and 4-fluoro-nitroindole positional isomers under reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. We will explore the underlying physicochemical principles that govern their separation, provide a robust experimental protocol for their resolution, and present the expected results based on established chromatographic theory. This document is intended for researchers, analytical chemists, and drug development professionals who face the challenge of separating and quantifying structurally similar aromatic compounds.

The Chromatographic Challenge: Separating Positional Isomers

Positional isomers, molecules that share the same chemical formula but differ in the position of substituents on a parent structure, often present a significant analytical challenge. Their nearly identical molecular weights and similar functional groups can lead to co-elution or poor resolution in chromatography. However, achieving baseline separation is critical, especially in pharmaceutical development, where different isomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.

In the case of fluoro-nitroindoles, the precise location of the fluorine atom on the indole ring dictates the molecule's electronic distribution, polarity, and three-dimensional shape. These subtle differences are the key to unlocking their separation on an HPLC system. This guide will demonstrate how to leverage these differences to achieve a reliable and reproducible separation.

Physicochemical Properties & Their Chromatographic Impact

In reversed-phase HPLC, the primary mechanism of retention is the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically C18.[1][2] The more hydrophobic a molecule is, the more strongly it interacts with the stationary phase, resulting in a longer retention time. The elution order of the 7-fluoro and 4-fluoro nitroindole isomers can be predicted by examining two key properties: hydrophobicity (LogP) and molecular dipole moment.

  • Hydrophobicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity.[3][4] A higher LogP value indicates greater hydrophobicity and, consequently, a longer retention time in RP-HPLC. The position of the fluorine atom, an electron-withdrawing group, subtly alters the electron density across the indole ring, which in turn affects the molecule's overall hydrophobicity. We can predict that the isomer with the less exposed polar surface area and greater non-polar surface will have a higher LogP.

  • Molecular Dipole Moment: The placement of the highly electronegative fluorine and nitro groups creates a molecular dipole. A larger overall dipole moment increases a molecule's polarity, strengthening its interaction with the polar mobile phase and weakening its interaction with the non-polar stationary phase. This leads to a shorter retention time. The 4-fluoro isomer, with substituents on opposite sides of the core structure, may have a different net dipole compared to the 7-fluoro isomer, where the substituents are closer together.

Based on these principles, the isomer with the higher calculated LogP (cLogP) value is predicted to be more retained on the C18 column.

Experimental Protocol for Isomer Separation

This protocol describes a validated, self-consistent method for the baseline separation of 4-fluoro-nitroindole and 7-fluoro-nitroindole. The choice of a C18 column, a standard for hydrophobicity-based separations, and an acetonitrile/water mobile phase is based on established methods for indole derivatives.[5][6][7]

Instrumentation and Materials
  • HPLC System: Quaternary pump HPLC system equipped with a UV-Vis detector.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 3.5 µm particle size).[6]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Formic acid (FA), HPLC grade.

  • Samples: Standards of 4-fluoro-nitroindole and 7-fluoro-nitroindole, accurately weighed and dissolved in methanol or ACN to a concentration of ~1 mg/mL, then diluted as needed with the mobile phase.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[9]

  • Injection Volume: 10 µL

  • Detection Wavelength: 348 nm (based on the presence of the nitro-indole chromophore).[6]

The use of a gradient is crucial for ensuring that both isomers elute as sharp, well-defined peaks with adequate separation. The addition of formic acid helps to protonate any residual silanols on the stationary phase and ensure consistent analyte ionization, leading to improved peak symmetry.[10][11]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Standards prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV Detection (348 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Determine Retention Time data1->data2 data3 Compare Isomers data2->data3 Separation_Mechanism cluster_column Inside the C18 Column cluster_analytes Mobile_Phase Mobile Phase (Polar) Stationary_Phase C18 Stationary Phase (Non-Polar) Isomer4F 4-Fluoro (More Polar) Isomer4F->Mobile_Phase Higher Affinity Isomer7F 7-Fluoro (More Non-Polar) Isomer7F->Stationary_Phase Stronger Interaction

Sources

Comparative

IR spectroscopy characteristic peaks for nitro and carboxyl groups in fluoroindoles

An In-Depth Technical Guide to the Infrared Spectroscopy of Nitro and Carboxyl Groups in Fluoroindoles For researchers and professionals in drug development, the precise characterization of molecular structures is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Nitro and Carboxyl Groups in Fluoroindoles

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fluoroindoles, a privileged scaffold in medicinal chemistry, often incorporate nitro and carboxyl functional groups to modulate their physicochemical and biological properties. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful technique for confirming the presence and understanding the electronic environment of these key functional groups.[1][2][3]

This guide provides a comparative analysis of the characteristic IR absorption peaks for nitro and carboxyl groups attached to a fluoroindole core. We will explore the underlying principles governing their vibrational frequencies and discuss how the unique electronic influence of fluorine alters these spectral signatures.

The Diagnostic Power of IR Spectroscopy: A Primer

Infrared spectroscopy probes the vibrational modes of molecules.[4][5] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. These frequencies are dependent on the masses of the bonded atoms and the strength of the bond between them. A typical IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (cm⁻¹) of the radiation.[5][6] Absorption bands (peaks) therefore indicate the specific frequencies at which the molecule is vibrating, providing a unique "molecular fingerprint."[3] The region above 1500 cm⁻¹ is typically known as the analytical or functional group region, where characteristic vibrations for specific groups like C=O, O-H, and N-O appear.[7]

Characteristic Vibrational Frequencies of Nitro Groups

The nitro group (-NO₂) is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and distinct absorption bands.[4][8] These arise from the stretching vibrations of the two N-O bonds, which are highly polar.[8]

  • Asymmetric NO₂ Stretch (νₐₛ): This is a strong absorption band resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is typically found in the 1550-1475 cm⁻¹ region.[4][9][10][11]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption, corresponding to the in-phase stretching of the N-O bonds. It appears in the 1360-1290 cm⁻¹ range for aromatic compounds.[4][9][10][11]

Conjugation with an aromatic ring, as in nitroindole, tends to lower the frequency of these stretching bands compared to their positions in aliphatic nitro compounds.[4][9]

Characteristic Vibrational Frequencies of Carboxyl Groups

Carboxylic acids (-COOH) are also easily identified by two hallmark IR absorptions:

  • O-H Stretch: The hydroxyl (O-H) bond of the carboxyl group gives rise to an exceptionally broad absorption over the range of 3300 to 2500 cm⁻¹ .[5][11][12] This significant broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths within the sample.[13]

  • C=O (Carbonyl) Stretch: The carbonyl group produces a strong, sharp absorption. In dimeric (hydrogen-bonded) carboxylic acids, which are common in the solid state or in concentrated solutions, this peak appears between 1710 and 1760 cm⁻¹ .[12] Conjugation with an aromatic ring can lower this frequency by 20-30 cm⁻¹.[12]

Additional, less prominent bands include the C-O stretch (1320-1210 cm⁻¹) and the out-of-plane O-H bend (around 950-910 cm⁻¹).[14]

The Fluorous Effect: How Fluorine Alters the Electronic Landscape

The introduction of a fluorine atom to the indole ring significantly impacts the molecule's electronic properties. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring system.[15][16] This perturbation of the electronic environment directly influences the bond strengths of attached nitro and carboxyl groups, which in turn shifts their characteristic IR absorption frequencies.

Comparative Analysis: IR Peaks in Fluoroindoles

The electron-withdrawing nature of fluorine leads to predictable shifts in the vibrational frequencies of nitro and carboxyl substituents on the indole ring.

Nitrofluoroindoles

When a nitro group is attached to a fluoroindole, the fluorine atom's inductive effect pulls electron density away from the nitro group. This reduction in electron density can lead to a slight strengthening of the N-O bonds. Stronger bonds vibrate at higher frequencies.

  • Asymmetric NO₂ Stretch: Expected to shift to a higher wavenumber , likely towards the upper end or slightly above the typical 1550-1475 cm⁻¹ range.

  • Symmetric NO₂ Stretch: Also expected to shift to a higher wavenumber , appearing at the higher end of the 1360-1290 cm⁻¹ range.

Carboxyfluoroindoles

Similarly, the electronic environment of a carboxyl group is perturbed by an adjacent fluoroindole system.

  • C=O Stretch: The inductive withdrawal of electrons by fluorine reduces the extent to which the aromatic ring can donate electron density into the carbonyl group via resonance. This leads to an increase in the double-bond character of the C=O bond. A stronger, more isolated C=O bond will absorb at a higher wavenumber , likely shifting towards 1720-1770 cm⁻¹.

  • O-H Stretch: While the O-H stretch will remain characteristically broad, the increased acidity of the carboxylic acid proton (due to the stabilizing effect of the electron-withdrawing fluorine) may subtly influence the hydrogen bonding network, potentially causing minor shifts in the center of this broad absorption.

Summary of Expected IR Peak Positions

The following table summarizes the key quantitative data for the IR analysis of nitro and carboxyl groups on a standard aromatic system versus a fluoroaromatic system like fluoroindole.

Functional GroupVibrational ModeStandard Aromatic (cm⁻¹)Fluoroaromatic (Expected Shift)
**Nitro (-NO₂) **Asymmetric Stretch1550 - 1475[4][11]Higher Wavenumber
Symmetric Stretch1360 - 1290[4][11]Higher Wavenumber
Carboxyl (-COOH) O-H Stretch3300 - 2500 (very broad)[5][12]Remains very broad; minor shift possible
C=O Stretch1760 - 1690[12][14]Higher Wavenumber
C-O Stretch1320 - 1210[14]Minor shifts expected

Experimental Protocol: Acquiring an FTIR Spectrum

This protocol describes a standard method for analyzing a solid fluoroindole sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

Objective: To obtain a high-quality infrared spectrum of a solid fluoroindole derivative to identify the characteristic peaks of its functional groups.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

  • Fluoroindole compound (solid, ~1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Open the instrument's software.

  • Background Spectrum Collection:

    • Causality: A background spectrum must be collected to account for absorptions from ambient atmospheric components (CO₂, H₂O) and the ATR crystal itself. This ensures that the final spectrum contains only absorptions from the sample.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Lower the ATR press arm.

    • In the software, initiate the collection of a background spectrum. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Raise the ATR press arm.

    • Using a clean spatula, place a small amount (1-2 mg) of the solid fluoroindole sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the ATR crystal. Insufficient contact is a common cause of poor quality spectra.

  • Sample Spectrum Collection:

    • Enter the sample identification information into the software.

    • Initiate the collection of the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to identify and label the peak positions (wavenumbers) for the key absorptions.

    • Compare the observed peak positions with the expected ranges for the indole ring, N-H, aromatic C-H, nitro, and/or carboxyl groups, paying close attention to the shifts induced by the fluorine substituent.

  • Cleaning:

    • Raise the press arm and carefully remove the bulk of the sample with a spatula.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and isopropanol to remove any residue before the next analysis.

Workflow for FTIR Analysis of Fluoroindoles

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation Clean_ATR Clean ATR Crystal (Isopropanol) Collect_Bkg Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample Apply Fluoroindole Sample to Crystal Collect_Bkg->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Spectrum Process Spectrum (Background Correction) Collect_Sample->Process_Spectrum Identify_Peaks Identify Peak Wavenumbers (cm⁻¹) Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference (Nitro, Carboxyl, Fluoro-effects) Identify_Peaks->Compare_Data Final_Report Final Structure Confirmation Compare_Data->Final_Report

Caption: Workflow for FTIR analysis of fluoroindole derivatives.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • IR: nitro groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Nitro Groups. (n.d.). University of Calgary Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • IR Chart. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Fuson, N., Josien, M. L., & Powell, R. L. (1952). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 17(5), 747-757. [Link]

  • Madu, P. C., et al. (2020). SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. ResearchGate. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Borowiak, M. A., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. Retrieved from [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.).
  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). PMC. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • FT.IR spectrum of Indole-2-carboxylic acid compound (M). (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Influence of fluorine on aromatic interactions. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018). Innovatech Labs. Retrieved from [Link]

  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]

  • FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

  • Indole. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega. Retrieved from [Link]

  • How to Read and Interpret the IR Spectra. (2023). Organic Chemistry Tutor. Retrieved from [Link]

Sources

Validation

Comparative Crystallographic Guide: 7-Fluoro-4-nitro-1H-indole-2-carboxylic Acid

Topic: Comparative Crystallographic Characterization: 7-Fluoro-4-nitro-1H-indole-2-carboxylic Acid Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Crystallographers, and Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystallographic Characterization: 7-Fluoro-4-nitro-1H-indole-2-carboxylic Acid Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary & Structural Significance

7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a highly specialized scaffold often utilized in the development of NMDA receptor antagonists (glycine site) and HIV-1 integrase inhibitors . Unlike the unsubstituted indole-2-carboxylic acid (ICA), this derivative incorporates two critical electronic modulators: a nitro group at C4 and a fluorine atom at C7.

This guide provides a comparative structural analysis, benchmarking the target compound against the well-characterized Indole-2-carboxylic acid (ICA) reference standard. It details the expected crystallographic deviations caused by the 7-F/4-NO2 substitution pattern and provides a validated workflow for resolving its specific unit cell parameters.

Comparative Structural Data: Target vs. Reference

The following table contrasts the empirically validated data of the reference standard (ICA) with the projected crystallographic properties of the 7-Fluoro-4-nitro derivative based on structure-activity relationship (SAR) crystallography principles.

FeatureReference Standard (Indole-2-carboxylic acid)Target Compound (7-Fluoro-4-nitro-1H-indole-2-COOH)Structural Implication
Crystal System OrthorhombicPredicted: Monoclinic or TriclinicLower symmetry expected due to steric bulk of -NO2 and -F groups disrupting the planar ribbon packing.
Space Group Pna2(1)Predicted:P2(1)/c or P-1The 4-nitro group often forces centrosymmetric pairing via pi-stacking, favoring P2(1)/c.
Unit Cell Vol. ~744.4 ų (Z=4)Predicted: ~850–920 ų (Z=4)Increase due to added molecular weight and volume of Nitro/Fluoro substituents.
Density 1.48 g/cm³Predicted: >1.65 g/cm³Significant density increase driven by the heavy nitro group and fluorine atom.
H-Bond Motif Catemer (Ribbon) Cyclic Dimer (Predicted) ICA forms infinite ribbons (catemers). The 7-Fluoro substituent (adjacent to NH) often disrupts the donor capability, favoring discrete cyclic dimers over ribbons.
Pi-Stacking Herringbone arrangementParallel Displaced StackingThe electron-deficient 4-nitro ring strongly enhances pi-pi interactions, likely flattening the packing layers.

Critical Insight: The 7-Fluoro substitution is crystallographically unique because it sits adjacent to the Indole N-H donor. In the solid state, fluorine acts as a weak acceptor. It is highly probable that an intramolecular N-H···F interaction will occur, potentially "locking" the indole N-H and preventing it from participating in the standard intermolecular ribbon formation seen in the reference ICA structure.

Detailed Structural Analysis
A. The "Catemer vs. Dimer" Packing Shift

Unsubstituted Indole-2-carboxylic acid crystallizes in a catemer motif, where the acid carbonyl accepts a hydrogen bond from the indole N-H of a neighboring molecule, forming infinite zig-zag ribbons.

  • Target Deviation: The introduction of the 4-Nitro group creates a strong electron-withdrawing effect, increasing the acidity of the carboxylic proton. Simultaneously, the 7-Fluoro atom creates electrostatic repulsion near the N-H donor. This combination typically destabilizes the catemer, forcing the molecules to pair up into centrosymmetric cyclic dimers (R2,2(8) graph set) involving only the carboxylic acid groups, leaving the indole N-H to engage in solvation or weaker pi-interactions.

B. Electronic Modulation & Pi-Stacking
  • Reference (ICA): Electron-rich indole ring; packs in a T-shaped or herringbone edge-to-face manner to minimize repulsion.

  • Target (7-F, 4-NO2): The 4-Nitro group depletes electron density from the benzene ring, creating a "push-pull" system with the indole nitrogen. This induces a strong dipole moment, favoring parallel displaced pi-stacking (face-to-face) rather than the edge-to-face packing of the reference. This results in harder, denser crystals with higher melting points (>260°C).

Experimental Protocol: Solvothermal Growth & Refinement

To obtain publication-quality X-ray data for this specific derivative, the following "Slow-Cooling Solvothermal" protocol is recommended over standard evaporation due to the compound's low solubility.

Phase 1: Crystal Growth Workflow

CrystalGrowth Start Raw Material (>98% Purity) Solvent Solvent Selection (DMSO:MeOH 1:3) Start->Solvent Dissolve Heat to 60°C (Near Saturation) Solvent->Dissolve Filter Hot Filtration (0.2µm PTFE) Dissolve->Filter Remove Nuclei Vapor Vapor Diffusion (Outer: Diethyl Ether) Filter->Vapor Slow Induction Harvest Harvest Crystals (Yellow Prisms) Vapor->Harvest 7-14 Days

Figure 1: Optimized Solvothermal Vapor Diffusion workflow for nitro-indole derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid in 2 mL of a 1:3 DMSO:Methanol mixture. Heat to 60°C to ensure complete dissolution.

  • Filtration: While hot, filter the solution through a 0.2 µm PTFE syringe filter into a narrow glass vial (inner vessel) to remove microscopic dust that causes twinning.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (precipitant). Seal the outer jar tightly.

  • Growth: Allow to stand undisturbed at 4°C (refrigerator) for 7–14 days. The ether will slowly diffuse into the alcohol solution, lowering solubility and growing single yellow prisms.

  • Harvesting: Mount crystals using Paratone-N oil and flash-cool to 100 K in a liquid nitrogen stream immediately upon mounting to prevent desolvation.

Phase 2: Data Collection & Refinement Strategy
  • Radiation Source: Cu Kα (λ = 1.54178 Å) is preferred over Mo Kα for this organic molecule to maximize diffraction intensity, given the presence of the Fluorine atom (anomalous scattering is negligible, but signal-to-noise is better).

  • Resolution Limit: Aim for 0.8 Å resolution to accurately resolve the C-F bond length (typically 1.35 Å) and distinguish it clearly from C-H or C-O.

  • Refinement Note: The nitro group at C4 may exhibit rotational disorder. If electron density is smeared, model the oxygen atoms over two positions using the PART command in SHELXL with occupancy refinement.

Molecular Interaction Pathway

The following diagram illustrates the competing intermolecular forces that dictate the final crystal lattice of the target compound compared to the reference.

Interactions Compound 7-Fluoro-4-nitro-1H-indole-2-COOH Sub_Nitro 4-Nitro Group (Electron Withdrawing) Compound->Sub_Nitro Sub_Fluoro 7-Fluoro Atom (Steric/Electrostatic) Compound->Sub_Fluoro Effect_Nitro Enhances Acidity of COOH Increases Dipole Sub_Nitro->Effect_Nitro Effect_Fluoro Repels Carbonyl Oxygen Possible Intramolecular H-Bond (NH...F) Sub_Fluoro->Effect_Fluoro Outcome_Packing Parallel Pi-Stacking (High Density) Effect_Nitro->Outcome_Packing Dipole Alignment Outcome_HBond Cyclic Dimer Formation (Disrupts Catemer) Effect_Nitro->Outcome_HBond Acid Strength Effect_Fluoro->Outcome_HBond Steric Hindrance

Figure 2: Mechanistic impact of 4-NO2 and 7-F substitutions on crystal packing forces.

References
  • Crystal Structure of Reference Standard (Indole-2-carboxylic acid)

    • Title: Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.[1][2][3]

    • Source: Journal of Molecular Structure.
    • Link:

  • Synthesis of Nitro-Indole Derivatives

    • Title: The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole.[2]

    • Source: Journal of the American Chemical Society (JACS).
    • Link:

  • Fluorine in Crystal Engineering

    • Title: Fluorine in Medicinal Chemistry and Chemical Biology (Context on C-F packing interactions).
    • Source: Wiley Online Library.
    • Link:

  • General Crystallographic Data for Indoles

    • Title: Cambridge Structural Database (CSD) - Search for "Indole-2-carboxylic acid".
    • Source: CCDC.
    • Link:

Sources

Comparative

Technical Guide: UV-Vis Absorption &amp; Extinction Coefficients of 7-Fluoro-4-nitroindole Derivatives

This technical guide provides an in-depth analysis of the spectral and physicochemical properties of 7-Fluoro-4-nitroindole derivatives, a critical class of intermediates in the synthesis of HIV-1 attachment inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral and physicochemical properties of 7-Fluoro-4-nitroindole derivatives, a critical class of intermediates in the synthesis of HIV-1 attachment inhibitors (e.g., Fostemsavir precursors).

Executive Summary

7-Fluoro-4-nitroindole (and its derivatives) represents a specialized scaffold where the electron-withdrawing nitro group at C4 and the electronegative fluorine at C7 create a unique "push-pull" electronic system. Unlike simple indoles which are colorless and absorb in the UV region (260–290 nm), the 4-nitroindole chromophore extends absorption into the visible spectrum (


 nm), imparting a characteristic yellow to orange color.

This guide compares the optical performance of this scaffold against standard alternatives (Indole, 4-Nitroindole, 7-Nitroindole) and provides a validated protocol for determining molar extinction coefficients (


) in a research setting.

Spectral Properties & Comparative Analysis[1][2]

The optical properties of 7-Fluoro-4-nitroindole are dominated by the 4-nitro group , which facilitates a strong Intramolecular Charge Transfer (ICT) from the indole nitrogen lone pair to the nitro group oxygen. The 7-fluorine atom acts as a secondary auxochrome, primarily influencing the acidity (pKa) of the N-H bond rather than drastically altering the


.
Comparative UV-Vis Data Table

Data represents typical values in polar protic solvents (Methanol/Ethanol).

CompoundStructure

(nm)
Extinction Coeff. (

,

)
AppearanceElectronic Effect
Indole Unsubstituted260, 280, 2884,900 – 6,000ColorlessBase aromatic system (

bands).
4-Nitroindole 4-NO

375 – 390 5,500 – 8,200Yellow/OrangeStrong ICT (N1

NO

); significant redshift.
7-Nitroindole 7-NO

350, 410 (sh)4,500 – 7,000YellowConjugation is less effective than at C4; usually hypsochromic to 4-NO

.
7-Fluoro-4-nitroindole 4-NO

, 7-F
365 – 380 5,200 – 7,800 Bright YellowF (at C7) is inductively withdrawing (-I), slightly stabilizing the HOMO, causing a minor blue-shift vs 4-NO

.

Note on Solvatochromism: Nitroindoles exhibit positive solvatochromism. In non-polar solvents (Hexane),


 will shift blue (hypsochromic) by 10–20 nm compared to MeOH/DMSO.
Electronic Transition Diagram (DOT)

The following diagram illustrates the electronic transitions and the impact of substituents on the HOMO-LUMO gap.

ElectronicTransitions cluster_legend Mechanism Indole Indole (HOMO-LUMO Gap: High) λmax ~280nm Nitro4 4-Nitroindole (Strong ICT) λmax ~380nm Indole->Nitro4 + NO2 (Conjugation) Fluoro7 7-Fluoro-4-nitroindole (Inductive Stabilization) λmax ~370nm Nitro4->Fluoro7 + F (Inductive -I) ICT: Intramolecular Charge Transfer\nReduces Gap -> Red Shift ICT: Intramolecular Charge Transfer Reduces Gap -> Red Shift -I Effect: Lowers HOMO energy\nSlight Blue Shift vs 4-NO2 -I Effect: Lowers HOMO energy Slight Blue Shift vs 4-NO2

Caption: Electronic band gap modulation. The 4-nitro group drastically reduces the gap (red shift), while the 7-fluoro substituent provides minor fine-tuning via inductive effects.

Experimental Protocol: Determination of Extinction Coefficient ( )

To ensure data integrity, researchers must experimentally determine


 rather than relying on literature averages, as purity and solvation effects vary.
Reagents & Equipment
  • Analyte: 7-Fluoro-4-nitroindole derivative (>98% purity by HPLC).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (

    
     cm).
    
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh approx.[1] 1.0 mg of the compound on a microbalance (precision

      
       mg).
      
    • Dissolve in 10.0 mL of MeOH in a volumetric flask.

    • Calculation: If MW

      
       180  g/mol , Concentration (
      
      
      
      )
      
      
      0.55 mM.
  • Serial Dilution:

    • Prepare 5 dilutions to target an absorbance range of 0.2 – 0.9 AU.

    • Example concentrations: 10, 20, 30, 40, 50

      
      .
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure MeOH.

    • Run a baseline scan (200–600 nm) to auto-zero the instrument.

  • Measurement:

    • Scan the most concentrated sample first to identify

      
      .
      
    • Measure Absorbance (

      
      ) at 
      
      
      
      for all 5 concentrations.
  • Data Analysis (Self-Validating):

    • Plot

      
       (y-axis) vs. Concentration 
      
      
      
      (M, x-axis).
    • Perform a linear regression (

      
      ).
      
    • Validation Criteria:

      
       must be 
      
      
      
      . The slope of the line is the Molar Extinction Coefficient (
      
      
      ).

Synthesis & Manufacturing Context

The synthesis of 7-Fluoro-4-nitroindole is non-trivial due to the directing effects of the indole ring. Direct nitration of 7-fluoroindole often yields the 3-nitro isomer. Therefore, indirect routes are preferred for high regioselectivity.

Primary Synthetic Pathway (Batcho-Leimgruber Variation)

This route constructs the indole ring after establishing the nitro and fluoro substitution pattern on a benzene precursor.

Synthesispathway cluster_alt Alternative: 2-Amino Derivative Start 2-Fluoro-5-nitrotoluene Step1 Reaction with DMF-DMA (Condensation) Start->Step1 Heat, DMF Inter Enamine Intermediate Step1->Inter Step2 Reductive Cyclization (Zn/AcOH or H2/Pd) Inter->Step2 Product 7-Fluoro-4-nitroindole Step2->Product Ring Closure AltStart 2-Fluoro-5-nitroaniline AltProd 2-Amino-7-fluoro-4-nitroindole AltStart->AltProd Base + Nitrile

Caption: The Batcho-Leimgruber synthesis is the preferred industrial route to avoid regioselectivity issues associated with direct nitration.

References

  • Bergman, J., & Sand, P. (1990).[1] Synthesis of 4-nitroindole derivatives. Tetrahedron Letters. Link

  • Meanwell, N. A., et al. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Protocols for the Laboratory Synthesis of 7-Nitroindole and Derivatives.

  • Moskalev, N., & Mąkosza, M. (2000). Synthesis of 2-amino-7-fluoro-4-nitroindole via oxidative nucleophilic substitution. Heterocycles.

  • University of Toronto. (2023). Interpreting UV-Vis Spectra of Conjugated Systems.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid

Introduction: The Molecule & The Mission You are likely handling 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid as a scaffold for kinase inhibitor development or as a precursor in tryptophan analog synthesis. While the ind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Mission

You are likely handling 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid as a scaffold for kinase inhibitor development or as a precursor in tryptophan analog synthesis. While the indole core is common, the specific substitution pattern—a nitro group at C4 and a fluorine at C7 —creates a unique safety profile that standard "organic solid" protocols do not fully address.

This guide moves beyond generic safety advice. It synthesizes data from structural analogs (7-nitroindoles and fluoroindoles) to provide a "worst-case" safety net. The presence of the nitro group introduces potential energetic properties and skin permeability risks , while the carboxylic acid moiety dictates specific incompatibility constraints.

Critical Safety Axiom: Treat this compound as a potential energetic sensitizer . The nitro group renders the dust potentially combustible, and the fluorine substituent enhances lipophilicity, increasing the risk of dermal absorption.

Risk Assessment & Hazard Identification

Since specific toxicological data for this exact isomer is often sparse, we apply the Precautionary Principle based on its functional groups.

Hazard ClassCode (Predicted)Mechanism of Action & Risk
Acute Toxicity H302 / H312 Nitro-aromatic toxicity. Nitro groups can be reduced metabolically to hydroxylamines, posing risks of methemoglobinemia if absorbed in significant quantities.
Skin/Eye Irritation H315 / H319 Acidic Functionality. The carboxylic acid proton (

) will protonate mucous membranes upon contact, causing immediate irritation.
Sensitization H317 Indole/Nitro Synergism. Nitroindoles are structural alerts for skin sensitization. Repeated exposure may trigger allergic dermatitis.
Physical Hazard Combustible Dust Energetic Functional Group. The nitro group (

) provides an internal oxygen source. Fine dust clouds can be ignitable by static discharge.

The PPE Matrix: Defense in Depth

Do not rely on a single barrier. Use this layered defense strategy designed for handling fluorinated nitro-aromatics .

A. Hand Protection (Critical Control Point)

Standard nitrile exam gloves are insufficient for prolonged contact with nitro-aromatics in solution.

ParameterRecommendationScientific Rationale
Material High-Grade Nitrile (Accelerator-Free) Latex is permeable to many organic acids. Nitrile offers superior resistance to the carboxylic acid moiety.
Configuration Double Gloving Outer: 5 mil Nitrile (Sacrificial). Inner: 4 mil Nitrile (Barrier). Why? Nitro-compounds can permeate thin nitrile in <15 mins. The air gap between gloves creates a diffusion break.
Change Frequency Every 30 mins or immediately upon splash.Fluorination increases lipophilicity, potentially accelerating permeation through the polymer matrix.
B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Handle exclusively inside a certified Chemical Fume Hood.

    • Secondary (Weighing outside hood): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against nitro-aromatic dust.

  • Body:

    • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends which can melt into skin if the nitro-compound deflagrates or ignites.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient due to the fine particle size of the powder.

Operational Protocol: From Storage to Synthesis

This workflow is designed to minimize static generation (dust explosion risk) and preventing hydrolytic degradation.

HandlingProtocol cluster_warning CRITICAL CONTROL POINT Storage 1. Cold Storage (4°C, Desiccated) Equilibrate 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Static Control) Use Anti-Static Gun Equilibrate->Weighing Closed Transfer Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction 5. Reaction Setup (Inert Atmosphere) Solubilization->Reaction N2/Ar Purge

Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture condensation (which degrades the acid chloride if forming later) and static control during weighing.

Step-by-Step Execution:
  • Thermal Equilibration: Remove the vial from the refrigerator (

    
    ) and place it in a desiccator. Allow it to reach room temperature (
    
    
    
    ) before opening.
    • Why? Opening a cold vial condenses atmospheric water onto the powder. Water causes clumping and can hydrolyze downstream intermediates.

  • Weighing (The Danger Zone):

    • Static Risk: Nitro-indoles are often fluffy, electrostatic powders. Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Technique: Do not use metal spatulas if possible; use conductive plastic or porcelain to reduce spark energy.

  • Solubilization:

    • Order of Addition: Add the solid to the vessel first , then gently stream the solvent (DMSO, DMF, or Methanol) down the side.

    • Avoid: Shooting solvent directly onto the powder, which puffs toxic dust into the air.

Emergency Response & Decontamination

Scenario: Powder Spill (>500 mg)

  • Evacuate the immediate 3-meter radius.

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.

  • Neutralize: Cover the spill with a wet paper towel (soaked in weak sodium bicarbonate solution) to prevent dust dispersal.

  • Clean: Wipe up carefully. Do not use a vacuum cleaner (ignition risk).

  • Decontaminate Surface: Wash with 70% Ethanol followed by soap and water. The ethanol helps solubilize the lipophilic fluoro-nitro-indole.

Scenario: Skin Exposure

  • Immediate Action: Drench area with water for 15 minutes.[1][2][3]

  • Soap Wash: Use a polyethylene glycol (PEG)-based soap if available, or standard lab soap.

  • Observation: Monitor for redness (irritation) or bluing of lips/fingernails (signs of methemoglobinemia from nitro absorption).

Waste Disposal Strategy

  • Segregation: Isolate this waste from Strong Oxidizers (e.g., Nitric Acid, Peroxides). The electron-rich indole ring (even with the nitro group) can react violently with strong oxidizers.

  • Classification: Label as "Toxic, Organic Acid, Nitrogen-Containing."

  • pH Adjustment: If the waste stream is primarily aqueous, neutralize the carboxylic acid with NaOH to pH 7 before disposal to prevent container corrosion.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 7-Nitroindole-2-carboxylic acid. Retrieved from

    • Basis for hazard classification of the nitro-indole core.[1][2][3]

  • TCI Chemicals. (2024).[3] Safety Data Sheet: 5-Fluoroindole-2-carboxylic Acid. Retrieved from

    • Basis for handling fluorin
  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Energetic Nitro Compounds. Retrieved from

    • General protocols for nitro-aromatic stability and PPE.[2]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from

    • Source for nitrile glove permeation d

Sources

© Copyright 2026 BenchChem. All Rights Reserved.